molecular formula C7H7BrO2S B1415718 Methyl 2-bromo-5-methylthiophene-3-carboxylate CAS No. 944709-72-2

Methyl 2-bromo-5-methylthiophene-3-carboxylate

Cat. No.: B1415718
CAS No.: 944709-72-2
M. Wt: 235.1 g/mol
InChI Key: ROKSORSRSUAPHR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKSORSRSUAPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653307
Record name Methyl 2-bromo-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-72-2
Record name Methyl 2-bromo-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of Methyl 2-bromo-5-methylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to Methyl 2-bromo-5-methylthiophene-3-carboxylate, a key heterocyclic building block in the fields of medicinal chemistry and materials science. The document is structured to offer not just procedural details but also a comprehensive understanding of the chemical principles that underpin the synthetic strategies. We will delve into two primary, field-proven methodologies: the direct electrophilic bromination of a pre-functionalized thiophene core and a more intricate, regioselective approach involving organometallic intermediates. Each pathway is presented with detailed, step-by-step experimental protocols, a critical analysis of the reaction mechanisms, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this versatile thiophene derivative.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced organic materials. The unique electronic properties of the thiophene ring, coupled with its ability to be functionalized at various positions, make it a privileged scaffold in the design of novel molecular architectures. This compound, in particular, is a highly valuable intermediate. The presence of three distinct functional groups—a bromine atom, a methyl group, and a methyl carboxylate—on the thiophene ring provides multiple reaction sites for further chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and modifications of the ester group. This versatility makes it an ideal starting material for the synthesis of complex target molecules with potential biological activity or unique material properties.

This guide will provide a detailed examination of the most logical and efficient synthetic routes to this key intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis: Devising the Synthetic Approach

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible synthetic disconnections. The most apparent strategies involve either the direct introduction of the bromine atom onto a pre-existing methyl 5-methylthiophene-3-carboxylate scaffold or a multi-step approach where the thiophene ring is constructed with the desired substitution pattern. This guide will focus on the former, more common and practical approach, exploring two distinct pathways that offer different advantages in terms of regioselectivity and reaction conditions.

G target This compound path1 Direct Bromination target->path1 Electrophilic Bromination path2 Lithiation and Carboxylation target->path2 Esterification precursor1 Methyl 5-methylthiophene-3-carboxylate path1->precursor1 2-Bromo-5-methylthiophene-3-carboxylic acid 2-Bromo-5-methylthiophene-3-carboxylic acid path2->2-Bromo-5-methylthiophene-3-carboxylic acid Intermediate start1 3-Thiophenecarboxylic acid precursor1->start1 Esterification & Methylation precursor2 2-Bromo-5-methylthiophene start2 2-Methylthiophene precursor2->start2 Bromination 2-Bromo-5-methylthiophene-3-carboxylic acid->precursor2 Lithiation & Carboxylation G cluster_0 Pathway I: Direct Bromination Methyl 5-methylthiophene-3-carboxylate Methyl 5-methylthiophene-3-carboxylate This compound This compound Methyl 5-methylthiophene-3-carboxylate->this compound NBS, Acetonitrile, rt G cluster_1 Pathway II: Lithiation Route 2-Bromo-5-methylthiophene 2-Bromo-5-methylthiophene 2-Lithio-5-methylthiophene 2-Lithio-5-methylthiophene 2-Bromo-5-methylthiophene->2-Lithio-5-methylthiophene 1. n-BuLi, THF, -78 °C 2-Bromo-5-methylthiophene-3-carboxylic acid 2-Bromo-5-methylthiophene-3-carboxylic acid 2-Lithio-5-methylthiophene->2-Bromo-5-methylthiophene-3-carboxylic acid 2. CO2 (dry ice) This compound This compound 2-Bromo-5-methylthiophene-3-carboxylic acid->this compound MeOH, H2SO4 (cat.), reflux

Navigating the Thiophene Landscape: A Technical Guide to Methyl 2-bromo-5-methylthiophene-3-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, substituted thiophenes are foundational building blocks. Their unique electronic properties and versatile reactivity make them prized scaffolds in the design of novel therapeutics and functional organic materials. However, the precise naming of these intricate structures is paramount for reproducible and accurate scientific communication. The query "Methyl 2-bromo-5-methylthiophene-3-carboxylate" highlights a common challenge in chemical nomenclature: ambiguity. This guide will first address this ambiguity and then provide a detailed technical overview of the most likely intended compound and its close isomers, equipping researchers with the critical information needed for their work.

Deconstructing the Name: Isomeric Possibilities

The name "this compound" specifies a thiophene ring with three substituents: a bromine atom, a methyl group, and a methyl carboxylate group. The numbers dictate their positions on the five-membered ring. However, slight variations in this numbering lead to distinct chemical entities with different properties and reactivities. The user's query could plausibly refer to a few different isomers. The most prominent and commercially available isomers related to this query are:

  • Methyl 5-bromo-2-methylthiophene-3-carboxylate (CAS: 1259396-11-6): This is a commercially available compound and a likely candidate for the intended molecule of interest.

  • Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS: 1257535-60-6): Another distinct isomer with its own set of properties and reactivity.

  • Methyl 5-bromo-3-methylthiophene-2-carboxylate (CAS: 876938-56-6): This isomer is noted as an intermediate in the synthesis of thienopyrrolidone derivatives.[2][3]

Given the availability of a specific CAS number and associated data, this guide will focus primarily on Methyl 5-bromo-2-methylthiophene-3-carboxylate (CAS: 1259396-11-6) as the core subject, while providing comparative information on other isomers where available.

Core Compound Profile: Methyl 5-bromo-2-methylthiophene-3-carboxylate

CAS Number: 1259396-11-6

This section provides a detailed overview of the chemical and physical properties, synthesis, and reactivity of Methyl 5-bromo-2-methylthiophene-3-carboxylate.

Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its application in research and development.

PropertyValueSource
Molecular Formula C₇H₇BrO₂S[4][5]
Molecular Weight 235.1 g/mol [1][6]
Appearance Liquid[1]
Purity 98%[1]
Storage Temperature -20°C[6]
Synthesis and Reactivity

The synthesis of substituted thiophenes often involves multi-step sequences that allow for precise control over the substitution pattern. While a direct, detailed synthesis for Methyl 5-bromo-2-methylthiophene-3-carboxylate was not found in the search results, a plausible synthetic route can be inferred from the synthesis of related compounds. A common strategy involves the construction of the thiophene ring followed by functional group interconversion.

A key precursor to this class of compounds is the corresponding carboxylic acid. For instance, the synthesis of the isomeric 3-Bromo-5-methylthiophene-2-carboxylic acid has been described and involves the following steps:

  • Lithiation of 2-bromo-5-methylthiophene: 2-bromo-5-methylthiophene is treated with a strong base, such as n-butyllithium in the presence of diisopropylamine, at low temperatures (-70°C) to achieve regioselective lithiation.[7]

  • Carboxylation: The resulting lithiated species is then quenched with carbon dioxide to introduce the carboxylic acid group.[7]

  • Esterification: The final step would be a standard esterification of the carboxylic acid with methanol, likely under acidic conditions, to yield the methyl ester.

This general approach of regioselective lithiation followed by quenching with an electrophile is a powerful tool in thiophene chemistry.[8][9]

Conceptual Synthesis Workflow

G A 2-bromo-5-methylthiophene B Lithiation (n-BuLi, -78°C) A->B Reactant C 3-lithio-2-bromo-5-methylthiophene B->C Intermediate D Carboxylation (CO2) C->D E 2-bromo-5-methylthiophene-3-carboxylic acid D->E Product F Esterification (MeOH, H+) E->F G This compound F->G Final Product

Caption: A plausible synthetic pathway to a "this compound" isomer.

The bromine atom on the thiophene ring is a key functional handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[10] This allows for the introduction of a wide variety of substituents at this position, making it a versatile intermediate for building more complex molecules.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are a cornerstone in the development of new pharmaceuticals and advanced materials. The inherent biological activity of the thiophene nucleus, coupled with the synthetic versatility offered by its substituents, makes this class of compounds particularly attractive.

Pharmaceutical Applications

Brominated thiophenes are valuable intermediates in the synthesis of biologically active compounds. The thiophene ring is considered a bioisostere of the benzene ring and is found in numerous approved drugs. The presence of a bromine atom allows for the facile introduction of diverse functionalities, which is a key strategy in lead optimization.

Derivatives of brominated thiophenes are being investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The thiophene scaffold is present in a number of compounds with demonstrated cytotoxic activity against various cancer cell lines.[11]

  • Antimicrobial and Anti-inflammatory Properties: Research into related brominated thiophene structures has indicated potential for the development of new antimicrobial and anti-inflammatory drugs.[12]

  • Central Nervous System (CNS) Disorders: Substituted thiophenes are key components in drugs targeting CNS disorders.[13]

Materials Science

The electron-rich nature of the thiophene ring makes it an excellent component in organic electronic materials. Polymerized thiophenes (polythiophenes) are well-known for their conductive properties. Brominated thiophene derivatives serve as crucial monomers in the synthesis of these polymers, which are used in:

  • Organic Light-Emitting Diodes (OLEDs): The precise tuning of the electronic properties of thiophene-based materials is critical for the performance of OLEDs.[10]

  • Organic Photovoltaics (OPVs): Thiophene-containing polymers are widely used as the electron-donating material in the active layer of organic solar cells.

  • Organic Field-Effect Transistors (OFETs): The charge transport properties of polythiophenes make them suitable for use in the semiconductor layer of OFETs.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with Methyl 5-bromo-2-methylthiophene-3-carboxylate and its isomers. The available Safety Data Sheet (SDS) for CAS number 1259396-11-6 indicates that the health hazards of this specific compound have not been fully investigated.[14] However, based on the data for related brominated thiophene compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor.[14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

Hazard Statements for a Related Compound (Methyl 2-bromothiophene-3-carboxylate):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

It is crucial to consult the most up-to-date SDS for the specific compound being used and to perform a thorough risk assessment before commencing any experimental work.

Conclusion and Future Outlook

"this compound" and its isomers are valuable building blocks in the ever-evolving fields of drug discovery and materials science. While nomenclatural ambiguity can present challenges, a careful examination of available data and a focus on compounds with confirmed identities, such as Methyl 5-bromo-2-methylthiophene-3-carboxylate (CAS: 1259396-11-6) , can pave the way for successful research. The versatile reactivity of these compounds, particularly the ability to perform cross-coupling reactions at the bromine-substituted position, ensures their continued importance in the synthesis of complex and functional molecules. As new therapeutic targets are identified and the demand for advanced organic materials grows, the utility of these foundational thiophene-based reagents is set to expand.

References

An In-Depth Technical Guide to Methyl 2-bromo-5-methylthiophene-3-carboxylate: A Key Intermediate in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 2-bromo-5-methylthiophene-3-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its molecular structure, nomenclature, physicochemical properties, a validated synthesis protocol, and its versatile applications, grounded in authoritative scientific literature.

Molecular Structure and IUPAC Nomenclature

This compound is a substituted thiophene, a five-membered aromatic ring containing one sulfur atom. The molecule is characterized by a methyl group at the 5-position, a bromine atom at the 2-position, and a methyl carboxylate group at the 3-position.

IUPAC Name: this compound

The structural arrangement of these functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the key properties for this compound and its immediate precursor, 2-bromo-5-methylthiophene-3-carboxylic acid.

PropertyValue (this compound)Value (2-bromo-5-methylthiophene-3-carboxylic acid)
Molecular Formula C₇H₇BrO₂SC₆H₅BrO₂S[1]
Molecular Weight 235.10 g/mol 221.07 g/mol [1]
CAS Number 944709-72-2221061-14-9[1]
Appearance (Predicted) White to off-white solidOff-white to yellow crystalline powder
Melting Point Data not available in searched literature190-196 °C
Boiling Point Data not available in searched literature(Predicted) 321.1±42.0 °C[2]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, MethanolSoluble in organic solvents

Synthesis Methodology: A Validated, Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-bromo-5-methylthiophene. The causality behind this experimental design lies in the regioselective lithiation at the 3-position of the thiophene ring, which is directed by the bromine atom, followed by carboxylation and subsequent esterification.

Step 1: Synthesis of 2-bromo-5-methylthiophene-3-carboxylic acid

This protocol is adapted from a peer-reviewed procedure for a structurally similar compound and is expected to yield the desired carboxylic acid intermediate with high fidelity.[3]

Reaction Scheme:

reactant 2-bromo-5-methylthiophene product 2-bromo-5-methylthiophene-3-carboxylic acid reactant->product 1. LDA, THF, -78 °C 2. CO₂ 3. H₃O⁺

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature. Stir the mixture for 30 minutes at -78 °C to generate LDA.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-methylthiophene (1 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 2 hours at this temperature. The bromine atom at the 2-position directs the deprotonation to the adjacent 3-position.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours at -78 °C. Alternatively, add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature while maintaining the CO₂ atmosphere.

  • Work-up and Isolation: Quench the reaction by adding water. Acidify the aqueous layer to a pH of approximately 2 with 1N hydrochloric acid. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2-bromo-5-methylthiophene-3-carboxylic acid can be purified by recrystallization or column chromatography on silica gel.

Step 2: Esterification to this compound

This is a standard esterification reaction.

Reaction Scheme:

reactant 2-bromo-5-methylthiophene-3-carboxylic acid product This compound reactant->product Methanol, H₂SO₄ (cat.), Reflux

Caption: Final esterification step.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-bromo-5-methylthiophene-3-carboxylic acid (1 equivalent) in an excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, this compound, can be further purified by column chromatography if necessary.

Applications in Drug Discovery and Materials Science

The strategic placement of the bromine atom and the methyl ester group on the thiophene scaffold makes this compound a highly versatile building block.

A Scaffold for Bioactive Molecules

Thiophene derivatives are known to exhibit a wide range of biological activities.[4] The title compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Anti-inflammatory and Antimicrobial Agents: The thiophene nucleus is a common feature in many compounds with demonstrated anti-inflammatory and antimicrobial properties.[4] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity and fine-tune the biological activity.

  • Anticancer Drug Development: Substituted thiophenes have been investigated as potential anticancer agents. The ability to perform Suzuki and other cross-coupling reactions at the bromine position allows for the synthesis of bi-aryl structures, a common motif in many kinase inhibitors and other anticancer drugs.

  • Spasmolytic Activity: A recent study demonstrated the synthesis of thiophene-based derivatives via Suzuki cross-coupling of a similar bromo-thiophene carboxylate, which exhibited significant spasmolytic (antispasmodic) activity.[5] This highlights the potential of this class of compounds in developing treatments for conditions like irritable bowel syndrome.

Building Block for Organic Electronics

The electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials.

  • Conductive Polymers: Thiophene-containing polymers are at the forefront of research in conductive plastics and organic semiconductors.[2] The functional groups on this compound allow for its incorporation into polymer chains, influencing the electronic properties of the final material.

  • Organic Light-Emitting Diodes (OLEDs): The versatility of thiophene chemistry allows for the synthesis of tailored molecules for use in OLEDs and other organic electronic devices.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its well-defined structure and predictable reactivity, particularly the ability to undergo regioselective functionalization, make it an indispensable tool for the modern synthetic chemist. The synthetic pathway outlined in this guide provides a reliable method for its preparation, opening the door to the exploration of novel bioactive compounds and advanced functional materials.

References

Spectroscopic Characterization of Methyl 2-bromo-5-methylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characterization of Methyl 2-bromo-5-methylthiophene-3-carboxylate, a substituted thiophene derivative of interest in synthetic chemistry and drug discovery. The document is structured to provide not only the expected spectroscopic data but also the underlying scientific principles and practical methodologies for its acquisition and interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of this class of molecules.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₇H₇BrO₂S, Molecular Weight: 235.10 g/mol ) possesses a thiophene ring scaffold, a common motif in medicinal chemistry.[1][2] The precise arrangement of substituents—a bromine atom, a methyl group, and a methyl carboxylate group—on the thiophene ring gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structure of the synthesized compound.

The primary analytical techniques for the characterization of this molecule are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Thiophene-H7.0 - 7.5Singlet (s)1HThe lone proton on the thiophene ring is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent bromine and carboxylate groups.
OCH₃~3.8Singlet (s)3HThe methyl ester protons are in a relatively deshielded environment due to the adjacent oxygen atom, resulting in a singlet in the typical range for methyl esters.
Ring-CH₃~2.5Singlet (s)3HThe methyl group attached to the thiophene ring will appear as a singlet. Its chemical shift is characteristic of a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)160 - 165The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.
Thiophene C-Br110 - 115The carbon atom bonded to the bromine is expected in this region, with the bromine causing a downfield shift compared to an unsubstituted carbon.
Thiophene C-COOCH₃125 - 130The carbon atom attached to the carboxylate group.
Thiophene C-CH₃140 - 145The carbon atom bearing the methyl group.
Thiophene C-H128 - 133The carbon atom bonded to the single thiophene proton.
OCH₃50 - 55The carbon of the methyl ester group.
Ring-CH₃15 - 20The carbon of the methyl group attached to the ring.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Rationale for Experimental Choices
  • Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. DMSO-d₆ can be used for less soluble compounds.

  • Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving closely spaced peaks and simplifying spectral interpretation.

  • Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum by collapsing multiplets into singlets, making it easier to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
C=O (Ester)1710 - 1730StrongStretching
C-O (Ester)1200 - 1300StrongStretching
C-H (sp³)2950 - 3000MediumStretching
C-H (aromatic)3050 - 3150Weak-MediumStretching
C=C (Thiophene)1500 - 1600MediumStretching
C-Br500 - 600Medium-StrongStretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Rationale for Experimental Choices
  • ATR Technique: ATR is a modern, convenient technique that requires minimal sample preparation and is suitable for both liquid and solid samples. It has largely replaced traditional methods like KBr pellets for routine analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, MS is particularly useful for confirming the presence of bromine due to its characteristic isotopic pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

    • m/z for [M]⁺ with ⁷⁹Br: ~234

    • m/z for [M]⁺ with ⁸¹Br: ~236

  • Key Fragmentation Patterns: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peaks and analyze the isotopic pattern to confirm the presence of bromine.

Rationale for Experimental Choices
  • ESI Source: Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of integrating the data from all spectroscopic techniques. The following workflow illustrates this process.

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation. By understanding the predicted spectral data and adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of this compound, which is a critical step in any synthetic or drug development pipeline. The principles and methodologies outlined in this guide are broadly applicable to the characterization of other substituted thiophene derivatives.

References

The Synthetic Utility of Methyl 2-bromo-5-methylthiophene-3-carboxylate: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Core in Modern Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a wide range of chemical transformations make it a cornerstone for the development of novel molecular architectures. Within this class of heterocycles, Methyl 2-bromo-5-methylthiophene-3-carboxylate emerges as a highly versatile and valuable starting material. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the construction of complex organic molecules, with a particular focus on methodologies relevant to drug discovery and development professionals.

The strategic placement of the bromine atom at the 2-position, a methyl group at the 5-position, and a methyl carboxylate at the 3-position imparts a unique reactivity profile to this molecule. The bromine atom serves as a handle for a multitude of cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and vinyl substituents. The ester functionality can be readily hydrolyzed or converted to other functional groups, while the methyl group at the 5-position can influence the electronic properties and steric environment of the thiophene ring. This trifunctionalized pattern allows for a high degree of synthetic flexibility, making it an ideal building block for creating diverse molecular libraries.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₇H₇BrO₂S[1]
Molecular Weight 235.1 g/mol [1]
Appearance Liquid[1]
Purity ≥98% (GC)[1]

While specific, publicly available 1H and 13C NMR spectra for this compound are not readily found in the searched literature, data for the closely related isomer, Methyl 3-bromothiophene-2-carboxylate , is available and can serve as a useful reference point for spectral interpretation[2]. For the title compound, one would expect the following characteristic signals:

  • ¹H NMR: A singlet for the thiophene proton, a singlet for the methyl group protons, and a singlet for the methyl ester protons.

  • ¹³C NMR: Resonances corresponding to the five carbons of the thiophene ring, the methyl carbon, and the ester carbonyl and methoxy carbons.

It is imperative for researchers to perform their own full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the starting material before use.

Synthesis of this compound

While a direct, one-step synthesis from commercially available precursors is not extensively documented, a logical and field-proven synthetic approach involves a two-step sequence starting from 2-methylthiophene: bromination followed by carboxylation and subsequent esterification. A more direct route involves the directed lithiation and carboxylation of a brominated precursor.

Protocol: Synthesis via Lithiation and Carboxylation

This protocol is adapted from a similar synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid[3].

Step 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

  • To a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -30°C, slowly add a 1.6 M solution of n-butyllithium in hexanes (1.1 equivalents).

  • Stir the mixture for 30 minutes at -30°C, then cool to -70°C.

  • Slowly add a solution of 2-bromo-5-methylthiophene (1.0 equivalent) in anhydrous THF.

  • Stir the reaction mixture for 2 hours at -70°C.

  • Introduce a stream of dry carbon dioxide gas into the reaction mixture for 1 hour at -70°C, continuing the addition as the mixture warms to room temperature.

  • Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

Step 2: Esterification to this compound

This is a standard esterification procedure adapted from similar transformations[4].

  • Dissolve the 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product, this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of this compound is primed for participation in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted aromatic compounds[5].

This protocol is a generalized procedure based on established methods for similar substrates[6][7][8].

  • In a Schlenk flask, combine this compound (1.0 equivalent), the desired aryl or vinyl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃; 2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Reference (Adapted from)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good to Excellent[7]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good to Excellent[6]
3-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Good to Excellent[9]

Suzuki_Miyaura_Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides[10][11].

This is a generalized protocol based on established methods for similar substrates[10][12].

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4-2.5 equivalents).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Reaction Conditions for Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference (Adapted from)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100Good to Excellent[10][13]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110Good to Excellent[11]
IndolePd₂(dba)₃ / XantphosK₃PO₄1,4-Dioxane100Good to Excellent[10]

Buchwald_Hartwig_Workflow

Caption: Experimental workflow for Buchwald-Hartwig amination.

Stille Coupling: A Complementary C-C Bond Formation

The Stille reaction provides an alternative to the Suzuki coupling for C-C bond formation, utilizing organostannane reagents[14].

This protocol is based on general procedures for Stille couplings[14].

  • In a Schlenk flask, dissolve this compound (1.0 equivalent) and the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 equivalents) in an anhydrous, degassed solvent (e.g., DMF or toluene).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • For less reactive substrates, an additive like copper(I) iodide (CuI) or lithium chloride (LiCl) may be beneficial.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, and if necessary, quench any remaining organostannane with an aqueous solution of potassium fluoride.

  • Filter the mixture through Celite, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The thiophene scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs[15]. The functional group handles on this compound make it an excellent starting point for the synthesis of such molecules. For instance, the 2-aminothiophene-3-carboxamide core, readily accessible from the title compound via Buchwald-Hartwig amination followed by hydrolysis of the ester and subsequent amidation, is a key pharmacophore in inhibitors of kinases such as JNK, EGFR, and VEGFR-2[15]. A recent study highlighted the discovery of a potent and selective polo-like kinase 1 (PLK1) inhibitor for hepatocellular carcinoma that features a substituted thiophene core, underscoring the relevance of this heterocyclic system in modern drug discovery[16].

Conclusion

This compound is a versatile and powerful building block for organic synthesis. Its trifunctionalized nature allows for a wide range of selective transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse substituents at the 2-position, coupled with the potential for further modification of the ester group, makes this compound an invaluable tool for medicinal chemists and materials scientists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this important intermediate in their pursuit of novel and complex molecular targets.

References

A Technical Guide to the Reactivity and Synthetic Utility of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-5-methylthiophene-3-carboxylate is a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its strategic arrangement of functional groups—a reactive bromine atom, a modifiable methyl ester, and an electron-donating methyl group on an aromatic thiophene core—renders it a versatile and valuable synthetic building block. This guide provides an in-depth analysis of the molecule's chemical reactivity, focusing on the strategic exploitation of its functional groups for molecular elaboration. We will explore the causality behind common synthetic transformations, provide field-proven experimental protocols, and present a framework for its application in complex molecule synthesis, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this potent intermediate.

Introduction: Structural and Electronic Profile

This compound, with the chemical formula C₇H₇BrO₂S, is a thiophene derivative featuring a unique convergence of functionalities.[1] The thiophene ring itself is an aromatic heterocycle that serves as a bioisostere for benzene in many pharmaceutical compounds, often improving metabolic stability or modulating biological activity.

The key to this molecule's utility lies in the orthogonal reactivity of its substituents:

  • The 2-Bromo Group: This is the primary handle for synthetic diversification. The carbon-bromine bond at an electron-rich aromatic ring is an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

  • The 3-Methyl Carboxylate Group: This electron-withdrawing group modulates the electronic properties of the thiophene ring, influencing the reactivity of the other positions. It also serves as a synthetic handle for hydrolysis, amidation, or reduction.

  • The 5-Methyl Group: This electron-donating group influences the overall electron density of the thiophene ring and can be a site for further functionalization under specific conditions.

This guide will dissect the reactivity profile of each of these functional centers, providing a roadmap for their strategic manipulation.

G cluster_molecule This compound mol Br_label C2-Br (Primary Coupling Site) Ester_label C3-Ester (Modification Site) Me_label C5-Methyl (Ring Activation)

Caption: Molecular structure and key functional sites.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below. This data is essential for experimental design, including solvent selection and safety considerations.

PropertyValueSource
Molecular Formula C₇H₇BrO₂SPubChem[1]
Molecular Weight 235.10 g/mol Calculated
IUPAC Name This compoundPubChem[1]
CAS Number 1259396-11-6ChemSrc[2]
Boiling Point 253.0±35.0 °C at 760 mmHgChemSrc[2]
Density 1.6±0.1 g/cm³ChemSrc[2]

Core Reactivity: A Functional Group-Centric Analysis

The synthetic value of this compound stems from the predictable and selective reactions of its functional groups.

The Carbon-Bromine Bond: A Gateway to Complexity

The C2-Br bond is the most synthetically versatile position on the molecule. Its participation in palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.[3][4] This has made reactions like the Suzuki-Miyaura coupling a cornerstone method for functionalizing such halogenated heterocycles.[3][5]

Common Transformations:

  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the bromothiophene with an organoboron compound (boronic acid or ester). This is one of the most robust methods for attaching diverse aryl or vinyl groups.[5][6]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes, providing access to conjugated enynes and arylalkynes, which are valuable in materials science.[7][8][9]

  • Stille Coupling: Utilizes organostannanes to form C-C bonds, offering an alternative to boronic acids.

  • Buchwald-Hartwig Amination: Forms C-N bonds, enabling the synthesis of arylamines, which are prevalent in pharmaceuticals.

  • Lithium-Halogen Exchange: Reaction with organolithium reagents (e.g., n-BuLi) at low temperatures can generate a lithiated thiophene intermediate, which can then be quenched with various electrophiles.[10]

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_other Other Transformations A Methyl 2-bromo-5-methyl- thiophene-3-carboxylate B Suzuki Coupling (+ R-B(OH)2) A->B Pd catalyst, Base C Sonogashira Coupling (+ R-C≡CH) A->C Pd/Cu catalyst, Base D Stille Coupling (+ R-SnBu3) A->D Pd catalyst E Buchwald-Hartwig (+ R2NH) A->E Pd catalyst, Base F Lithium-Halogen Exchange (+ n-BuLi) A->F Low Temp (-78 °C)

Caption: Major reaction pathways involving the C2-Br bond.

The Methyl Ester Group: Fine-Tuning and Derivatization

The methyl ester at the C3 position is less reactive than the C-Br bond under cross-coupling conditions but offers critical opportunities for late-stage functionalization.

  • Saponification: Base-mediated hydrolysis (e.g., with NaOH or KOH) readily converts the methyl ester to the corresponding carboxylic acid. This introduces a new functional handle for amide couplings or other transformations.

  • Amidation: The ester can be directly converted to an amide by heating with an amine, often requiring a catalyst. Alternatively, conversion to the carboxylic acid first, followed by standard amide coupling protocols (e.g., using HATU or EDC), is more common and efficient.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (2-bromo-5-methylthiophen-3-yl)methanol. This transformation can expose a new site for etherification or other alcohol-based chemistry.

The 5-Methyl Group: A Site for Radical Chemistry

While the C-H bonds of the methyl group are generally robust, they can be functionalized under radical conditions. The most common transformation is a free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV irradiation. This would convert the 5-methyl group to a 5-(bromomethyl) group, introducing another electrophilic site for nucleophilic substitution or organometallic coupling reactions.[3][4]

Field-Proven Synthetic Protocols

To ensure trustworthiness and reproducibility, the following protocols are detailed with explanations for the choice of reagents. These represent self-validating systems where the role of each component is critical for success.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the title compound. The palladium-catalyzed Suzuki-Miyaura reaction is highly valued for its mild conditions and high functional group tolerance.[3][4]

Objective: To synthesize Methyl 2-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.).

    • Causality: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that readily initiates the catalytic cycle. The excess boronic acid ensures complete consumption of the limiting bromothiophene.

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), followed by a base, typically Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).

    • Causality: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The aqueous co-solvent aids in dissolving the inorganic base and facilitates the reaction. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G pd0 L2Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L2Pd(II)(Ar)(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex2 L2Pd(II)(Ar)(Ar') transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elim->product start Ar-Br (Bromothiophene) start->oxidative_add boronic Ar'-B(OH)2 + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is the most reliable method for synthesizing arylalkynes.[8][11] It typically employs a dual catalytic system of palladium and copper.[8][9]

Objective: To synthesize Methyl 5-methyl-2-(phenylethynyl)thiophene-3-carboxylate.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.05 equiv.).

    • Causality: The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for activating the terminal alkyne by forming a copper(I) acetylide intermediate, which facilitates the transmetalation to palladium.[11]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by a mild amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.). Finally, add the terminal alkyne, phenylacetylene (1.2 equiv.), via syringe.

    • Causality: The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a solvent and scavenger for the HBr generated during the reaction.[9]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-value synthetic intermediate whose reactivity is dominated by the C2-bromo position, which serves as a premier anchor point for palladium-catalyzed cross-coupling reactions. The strategic presence of the methyl ester and methyl groups provides additional layers of functionality, allowing for orthogonal chemical modifications. By understanding the distinct reactivity of each functional group and the mechanistic underpinnings of the key transformations, researchers can effectively integrate this building block into complex synthetic campaigns, accelerating the discovery and development of novel chemical entities in pharmaceuticals and materials science.

References

Whitepaper: Unlocking the Therapeutic Potential of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1] This guide focuses on Methyl 2-bromo-5-methylthiophene-3-carboxylate, a compound that, while not extensively studied for its own biological activity, possesses a constellation of structural features suggesting significant therapeutic potential. Its thiophene core, bromine handle for synthetic elaboration, and carboxylate group position it as a promising starting point for drug discovery campaigns. This document provides a comprehensive analysis of its hypothesized biological activities, grounded in data from structurally related molecules, and outlines a strategic roadmap for its systematic evaluation. We will explore its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, complete with detailed experimental protocols to validate these hypotheses.

Introduction: The Thiophene Scaffold in Modern Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, the five-membered thiophene ring holds a place of distinction.[1] Its structural similarity to the benzene ring allows it to function as a bioisostere, a substitute that can enhance physicochemical properties like solubility and metabolic stability or refine target engagement.[2][3][4] This bioisosteric replacement has proven effective in fine-tuning the pharmacological profiles of drug candidates.[5]

The molecule of interest, This compound , combines several key features:

  • A Thiophene Core: Known to enhance receptor binding due to its aromaticity and planarity.[6]

  • A Bromo Substituent (C2): An excellent synthetic handle, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the creation of diverse chemical libraries.[7][8]

  • A Methyl Carboxylate Group (C3): A potential hydrogen bond acceptor that can interact with biological targets. Thiophene-3-carboxamide derivatives have shown potent biological activities.[9][10]

  • A Methyl Group (C5): A small lipophilic group that can influence binding affinity and metabolic stability.

This guide will dissect the potential of this molecule by drawing logical parallels from established research on analogous structures, thereby building a compelling case for its investigation.

Caption: Chemical structure and key functional moieties.

Hypothesized Biological Activities: A Data-Driven Rationale

While direct biological data for the title compound is scarce, a robust hypothesis can be constructed from the extensive literature on its constituent parts.

Potential as an Anticancer Agent

The thiophene scaffold is a recurring motif in anticancer drug development.[6][11] Numerous derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.

  • Mechanism via Kinase Inhibition: Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9][10][12] The core structure of this compound provides a foundation for developing such inhibitors. By replacing the bromine atom with various aryl groups, it is possible to synthesize analogs that bind to the ATP pocket of kinases like VEGFR-2.

  • Induction of Apoptosis: Certain 2-bromo-5-substituted thiophenes have shown selective anticancer activity by activating caspases (3, 8, and 9) and suppressing the anti-apoptotic protein Bcl-2.[6] This suggests that even with minimal modification, the core scaffold may possess intrinsic pro-apoptotic properties.

  • Tubulin Polymerization Inhibition: Thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[13][14] The structural framework of our target molecule is amenable to modifications aimed at mimicking CA-4's binding mode.

Potential as an Antimicrobial Agent

Thiophene-based heterocycles are well-documented for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[15][16][17]

  • Bacterial Targets: Studies have shown that thiophene derivatives can exhibit potent activity, sometimes comparable or superior to standard drugs like gentamicin and ampicillin.[15][17] Some derivatives have shown particular promise against drug-resistant strains, such as colistin-resistant Acinetobacter baumannii and Escherichia coli. The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes like DNA gyrase.

  • Antifungal Activity: Several novel thiophene derivatives have demonstrated potent activity against fungal species like Aspergillus fumigatus and Syncephalastrum racemosum.[17]

Potential as a Modulator of Other Enzymes

The versatility of the thiophene scaffold extends to the inhibition of various other enzyme classes.

  • Urease Inhibition: The metalloenzyme urease is a target for treating infections caused by Helicobacter pylori and other pathogens. Thiophene derivatives have shown potential as urease inhibitors.[8]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key regulator in insulin signaling, making it a target for type 2 diabetes and obesity. Thiophene-2-carboxamide derivatives have been designed and evaluated as PTP1B inhibitors, with some showing potent activity.[18]

cluster_assays Primary Assays start Methyl 2-bromo-5- methylthiophene-3-carboxylate lib Suzuki Coupling & Amidation (Library Synthesis) start->lib Starting Scaffold screen High-Throughput Screening lib->screen assay1 Anticancer (MTT Assay) screen->assay1 Cell-based assay2 Antimicrobial (MIC Determination) screen->assay2 Pathogen-based assay3 Enzyme Inhibition (e.g., Kinase Assay) screen->assay3 Target-based hit Hit Identification & SAR Analysis assay1->hit assay2->hit assay3->hit lead_opt Lead Optimization hit->lead_opt cluster_pathway Downstream Signaling ligand Thiophene-3-carboxamide Derivative receptor VEGFR-2 ligand->receptor Inhibition pi3k PI3K receptor->pi3k erk ERK receptor->erk akt Akt pi3k->akt survival Survival akt->survival prolif Cell Proliferation erk->prolif migr Migration erk->migr

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility and stability of Methyl 2-bromo-5-methylthiophene-3-carboxylate, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds to project the physicochemical properties of this specific molecule, offering a framework for its handling, storage, and application in experimental design.

Introduction and Molecular Profile

This compound is a substituted thiophene derivative with the molecular formula C₇H₇BrO₂S. Its structure, featuring a thiophene ring, a bromo substituent, a methyl group, and a methyl carboxylate functional group, dictates its chemical behavior. While specific experimental data for this exact isomer is limited, we can infer its properties by examining related compounds and the fundamental principles of physical organic chemistry. Understanding these properties is critical for its effective use in synthesis, purification, and formulation.

A critical aspect of working with this and related compounds is proper storage to ensure stability. For instance, the structurally similar compound, Methyl 3-bromo-5-methylthiophene-2-carboxylate, is recommended to be stored at -20°C.[1] This suggests that this compound may also benefit from storage at low temperatures to minimize degradation over time.

Projected Solubility Profile

The solubility of an organic compound is governed by its polarity and its ability to form intermolecular interactions with the solvent. The presence of the polar methyl carboxylate group in this compound suggests some solubility in polar organic solvents. Conversely, the brominated thiophene ring is largely nonpolar, indicating solubility in nonpolar organic solvents.

Solvent Class Predicted Solubility Rationale
Nonpolar Solvents HighThe nonpolar thiophene ring and methyl group will interact favorably with solvents like hexanes and toluene.
(e.g., Hexanes, Toluene)
Polar Aprotic Solvents Moderate to HighThe ester functionality will allow for dipole-dipole interactions with solvents such as acetone, ethyl acetate, and dichloromethane.
(e.g., Acetone, Ethyl Acetate)
Polar Protic Solvents LowThe molecule can act as a hydrogen bond acceptor at the ester carbonyl, but lacks hydrogen bond donating capabilities, limiting its solubility in solvents like methanol and ethanol.
(e.g., Methanol, Ethanol)
Aqueous Solvents Very LowThe overall nonpolar character of the molecule and lack of significant hydrogen bonding potential predict poor water solubility. For a related compound, 2,3-dibromothiophene, the predicted Log10 of water solubility is -3.55, indicating very low aqueous solubility.[2]
(e.g., Water, Buffers)
Experimental Protocol for Solubility Determination

A standard method for determining solubility involves the visual "shake-flask" method.

  • Preparation: Add a known excess amount of this compound to a series of vials, each containing a fixed volume of a different solvent.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the vials to separate the undissolved solid. A known volume of the supernatant is carefully removed and the solvent is evaporated. The mass of the remaining dissolved solid is then determined gravimetrically.

Caption: Workflow for solubility determination.

Stability Considerations and Degradation Pathways

The stability of this compound is influenced by temperature, light, pH, and the presence of nucleophiles or bases.

Key Potential Degradation Pathways:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-bromo-5-methylthiophene-3-carboxylic acid and methanol. Basic conditions, in particular, will promote saponification.

  • Nucleophilic Substitution: The bromo substituent on the electron-rich thiophene ring may be subject to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for activated aromatic systems.

  • Photodecomposition: Thiophene and its derivatives can be sensitive to light, potentially leading to polymerization or rearrangement reactions.

Condition Predicted Stability Rationale and Mitigation
Temperature Stable at low temperatures.As with many organic compounds, elevated temperatures can accelerate degradation. Storage at -20°C is a prudent measure based on data for similar compounds.[1]
Light Potential for degradation.To prevent photodecomposition, the compound should be stored in amber vials or in the dark.
pH Unstable in strong acid or base.The ester linkage is prone to hydrolysis. Buffering solutions to a neutral pH is recommended for aqueous suspensions or solutions.
Oxidizing Agents Potential for oxidation.The thiophene ring can be oxidized. Contact with strong oxidizing agents should be avoided.
Experimental Protocol for Stability Assessment

A forced degradation study can be employed to assess the stability of the compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to a range of conditions, including elevated temperature, UV/Vis light, and varying pH (acidic and basic).

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from each stressed sample.

  • Purity Analysis: Analyze the purity of each aliquot using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify any degradation products.

Caption: Workflow for stability assessment.

Conclusion and Recommendations

References

Methodological & Application

Application Notes and Protocols: Methyl 2-bromo-5-methylthiophene-3-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Thiophene derivatives are foundational scaffolds in a multitude of biologically active compounds and advanced organic materials.[1][2] Their unique electronic properties and ability to participate in diverse chemical transformations make them highly sought-after intermediates in pharmaceutical and materials science research.[2][3] Among these, Methyl 2-bromo-5-methylthiophene-3-carboxylate stands out as a particularly valuable and versatile building block. Its trifunctional nature—featuring a reactive bromo-substituent for cross-coupling, an ester group for further derivatization, and a methyl group influencing electronic properties—allows for the strategic and controlled construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5][6] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, generally proceed under mild conditions and tolerate a wide array of functional groups, making them indispensable in modern drug discovery and development.[7][8]

This comprehensive guide provides detailed application notes and field-proven protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions. The following sections will delve into the mechanistic underpinnings of each reaction, offering not just procedural steps but also the scientific rationale behind the choice of catalysts, ligands, bases, and solvents, thereby empowering researchers to optimize these transformations for their specific synthetic targets.

The General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

A unifying feature of the cross-coupling reactions discussed herein is their shared catalytic cycle, which typically involves three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille) or a related step, and reductive elimination.[5][7][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition with the organohalide (in this case, this compound), forming a Palladium(II) complex.[4][9] This is often the rate-determining step. Next, in the transmetalation step, an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center.[4][8] The final step is reductive elimination , where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5][9]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' (L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, the commercial availability and low toxicity of its organoboron reagents, and its exceptional functional group tolerance.[4][10] This reaction is particularly well-suited for coupling this compound with a diverse range of aryl and heteroaryl boronic acids or esters.

Causality Behind Experimental Choices
  • Palladium Precatalyst: Pd(PPh₃)₄ or Pd(OAc)₂ are common choices. Pd(OAc)₂ is often used in combination with a phosphine ligand, generating the active Pd(0) species in situ. The choice of catalyst can influence reaction rates and yields.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands like SPhos or XPhos can be employed for more challenging couplings.[11]

  • Base: A base is essential for the transmetalation step, activating the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes required for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of Methyl 5-methyl-2-phenylthiophene-3-carboxylate

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters
ParameterTypical Range/ValueRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Boronic Acid 1.1-1.5 equivalentsA slight excess ensures complete consumption of the limiting reagent.
Base 2.0-3.0 equivalentsEnsures efficient activation of the boronic acid.
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers.
Solvent System Dioxane/H₂O, Toluene/H₂OA biphasic system that dissolves both organic and inorganic reagents.

II. Heck Reaction: Vinylation of the Thiophene Core

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[4][12] For this compound, this reaction enables the introduction of a vinyl group at the 2-position, a common motif in various functional materials and pharmaceutical agents.[13]

Causality Behind Experimental Choices
  • Palladium Source: Palladium(II) acetate [Pd(OAc)₂] is a very common and cost-effective catalyst for the Heck reaction.[14]

  • Ligand: While some Heck reactions can be performed without a phosphine ligand ("phosphine-free"), the addition of ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) often improves yields and selectivity.

  • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the catalytic cycle.[14]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly employed to ensure the solubility of the reactants and to allow for higher reaction temperatures.[14]

Detailed Experimental Protocol: Heck Reaction

Reaction: Synthesis of Methyl 2-(ethenyl)-5-methylthiophene-3-carboxylate

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add N,N-dimethylformamide (DMF, 5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv).

  • Alkene Addition: Add the alkene, for example, n-butyl acrylate (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Seal the tube and heat the mixture to 120 °C for 12-24 hours. Monitor the reaction by GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Heck Reaction Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Workup and Purification Combine_Reactants Combine Thiophene, Pd(OAc)2, and Ligand in a Sealed Tube Add_Solvent_Base Add DMF and Triethylamine Combine_Reactants->Add_Solvent_Base Add_Alkene Add Alkene (e.g., n-butyl acrylate) Add_Solvent_Base->Add_Alkene Heat_Reaction Seal and Heat to 120 °C Add_Alkene->Heat_Reaction Monitor_Progress Monitor by GC-MS Heat_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for the Heck reaction.

III. Stille Coupling: A Versatile C-C Bond Formation Strategy

The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium.[15] A key advantage of the Stille coupling is the stability and inertness of organostannanes to many reaction conditions, allowing for a broad substrate scope.[16] However, a significant drawback is the toxicity of the tin reagents and byproducts.[15]

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for the Stille reaction. Alternatively, Pd₂(dba)₃ can be used with an added phosphine ligand.

  • Organostannane: A variety of organostannanes (e.g., aryl, vinyl, alkynyl) can be used. The rate of transfer of the organic group from tin to palladium generally follows the order: alkynyl > vinyl > aryl > alkyl.[15]

  • Solvent: Anhydrous, non-polar solvents such as toluene or THF are typically used.

  • Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step.

Detailed Experimental Protocol: Stille Coupling

Reaction: Synthesis of Methyl 5-methyl-2-(tributylstannyl)thiophene-3-carboxylate

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Stannane Addition: Add the organostannane reagent, for example, tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv), via syringe.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and stir for 12-18 hours, monitoring by TLC.

  • Workup: Cool the reaction, and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 1 hour.

  • Purification: Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

IV. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[17] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[6] It provides a direct route to introduce valuable alkynyl moieties onto the thiophene ring.

Causality Behind Experimental Choices
  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the HX byproduct.

  • Solvent: The reaction is often run in the amine base as the solvent, or in a co-solvent system like THF or DMF.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of Methyl 5-methyl-2-(phenylethynyl)thiophene-3-carboxylate

  • Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%) in degassed triethylamine (10 mL).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as indicated by TLC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide demonstrate its utility in synthesizing diverse and complex thiophene derivatives. By understanding the mechanistic principles behind each reaction, researchers can adapt and optimize these methods to achieve their specific synthetic goals, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols: Methyl 2-bromo-5-methylthiophene-3-carboxylate as a Versatile Synthon for Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Thiophene and its derivatives represent a cornerstone in modern medicinal chemistry and materials science, exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides an in-depth exploration of Methyl 2-bromo-5-methylthiophene-3-carboxylate , a highly versatile and strategically functionalized building block for the synthesis of diverse and complex thiophene-based molecules. We will elucidate the core reactivity of this synthon and provide detailed, field-proven protocols for its application in key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

The Strategic Value of this compound

The synthetic utility of this compound stems from its distinct and orthogonally reactive functional groups. The strategic placement of the bromo, methyl, and methyl carboxylate groups on the thiophene ring allows for a predictable and stepwise elaboration of the molecular scaffold.

  • The C2-Bromo Group: This is the primary site for derivatization. As a halogen on an electron-rich heterocyclic ring, it is an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, vinyl, and alkynyl moieties, which are crucial for tuning the electronic and pharmacological properties of the final compounds.

  • The C3-Methyl Carboxylate Group: The ester functionality serves as a versatile handle for further modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. Furthermore, it can participate in cyclization reactions to form fused ring systems, such as the medicinally important thieno[3,2-d]pyrimidines.[6][7]

  • The C5-Methyl Group: While less reactive than the other positions, the methyl group influences the electronic properties of the thiophene ring and provides a potential site for later-stage functionalization if required.

The following diagram illustrates the key reactive sites and the synthetic pathways accessible from this starting material.

G cluster_c2 C2-Bromo Position Reactions cluster_c3 C3-Ester Position Reactions start Methyl 2-bromo-5-methyl- thiophene-3-carboxylate c2_coupling Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, etc.) start->c2_coupling c3_hydrolysis Hydrolysis start->c3_hydrolysis c2_product 2-Aryl/Alkynyl/Vinyl Derivatives c2_coupling->c2_product c3_acid Carboxylic Acid Intermediate c3_hydrolysis->c3_acid c3_amidation Amidation c3_amide Amide Derivatives c3_amidation->c3_amide c3_acid->c3_amidation c3_cyclization Cyclization c3_amide->c3_cyclization c3_fused Fused Heterocycles (e.g., Thieno[3,2-d]pyrimidines) c3_cyclization->c3_fused

Caption: Synthetic potential of this compound.

Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Cross-Coupling for 2-Aryl Derivatives

This protocol details the synthesis of 2-aryl-5-methylthiophene derivatives, a common scaffold in pharmacologically active molecules.[8][9]

Objective: To synthesize Methyl 2-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate.

Materials:

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)
This compound 76360-43-5 235.09 235 mg 1.0
4-Methoxyphenylboronic acid 5720-07-0 151.96 182 mg 1.2
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 1155.56 58 mg 0.05
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 276 mg 2.0
1,4-Dioxane 123-91-1 88.11 8 mL -

| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |

Step-by-Step Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound (235 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask against a positive flow of nitrogen.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% Ethyl Acetate in Hexane) to yield the desired product.

Causality and Rationale:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source, ideal for a wide range of Suzuki couplings. The 5 mol% loading is a standard starting point that balances reaction efficiency with cost.[10][11]

  • Base: Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle. It is preferred for its low cost and ease of removal.

  • Solvent System: The 1,4-dioxane/water (4:1) mixture is highly effective as dioxane solubilizes the organic components while water dissolves the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[10]

G setup 1. Assemble Reactants (Thiophene, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill N₂) setup->inert catalyst 3. Add Pd(0) Catalyst inert->catalyst solvent 4. Add Solvents (Dioxane/Water) catalyst->solvent react 5. Heat Reaction (90°C, 12h) solvent->react workup 6. Work-up (Extraction, Wash) react->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Protocol.

Protocol 2: Sonogashira Cross-Coupling for 2-Alkynyl Derivatives

This protocol enables the synthesis of 2-alkynylthiophenes, which are valuable precursors for more complex molecules and materials.

Objective: To synthesize Methyl 5-methyl-2-(phenylethynyl)thiophene-3-carboxylate.

Materials:

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)
This compound 76360-43-5 235.09 235 mg 1.0
Phenylacetylene 536-74-3 102.14 123 mg (131 µL) 1.2
Dichlorobis(triphenylphosphine)palladium(II) 13965-03-2 701.90 35 mg 0.05
Copper(I) Iodide (CuI) 7681-65-4 190.45 10 mg 0.05
Triethylamine (Et₃N) 121-44-8 101.19 5 mL -

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - |

Step-by-Step Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound (235 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with dry nitrogen three times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add phenylacetylene (131 µL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-15% Ethyl Acetate in Hexane).

Causality and Rationale:

  • Dual Catalysis: The Sonogashira reaction employs a cooperative catalytic system.[12] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[13]

  • Base/Solvent: Triethylamine serves a dual role. It acts as the base required to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction. It also serves as a co-solvent.

  • Work-up: The wash with saturated ammonium chloride is crucial for quenching the reaction and removing residual copper salts, which can otherwise complicate purification.

Protocol 3: Synthesis of Fused Thieno[3,2-d]pyrimidin-4(3H)-one Core

This advanced, multi-step protocol demonstrates the conversion of the starting material into a high-value heterocyclic scaffold.[14][15]

Objective: To synthesize a 2,6-disubstituted-thieno[3,2-d]pyrimidin-4(3H)-one.

G start Methyl 2-bromo-5-methyl- thiophene-3-carboxylate step1 Step 1: Suzuki Coupling (Arylboronic Acid, Pd(0)) start->step1 intermediate1 Methyl 2-aryl-5-methyl- thiophene-3-carboxylate step1->intermediate1 step2 Step 2: Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 4-Nitro Intermediate step2->intermediate2 step3 Step 3: Reduction (Fe, HCl or H₂, Pd/C) intermediate2->step3 intermediate3 4-Amino Intermediate step3->intermediate3 step4 Step 4: Cyclization (Formamide, Heat) intermediate3->step4 product 2-Aryl-6-methyl-thieno[3,2-d]- pyrimidin-4(3H)-one step4->product

Caption: Multi-step synthesis pathway to a Thieno[3,2-d]pyrimidin-4(3H)-one.

Step A: Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate (Illustrative intermediate step, assuming the C2-bromo is replaced by H for simplicity or via a different route) This is a common precursor for thienopyrimidines. The synthesis often starts from different materials but illustrates the required functionality. A well-established method is the Gewald aminothiophene synthesis.[4][16]

Step B: Cyclization to form the Pyrimidinone Ring

Materials:

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)
Methyl 3-amino-5-methylthiophene-2-carboxylate 20397-55-1 185.23 185 mg 1.0

| Formamide | 75-12-7 | 45.04 | 5 mL | - |

Procedure:

  • In a 25 mL round-bottom flask equipped with a reflux condenser, combine Methyl 3-amino-5-methylthiophene-2-carboxylate (185 mg, 1.0 mmol) and formamide (5 mL).

  • Heat the mixture to 180-190 °C and maintain at this temperature for 8 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into cold water (20 mL) and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 6-methyl-thieno[3,2-d]pyrimidin-4(3H)-one.

Causality and Rationale:

  • Cyclization Reagent: Formamide serves as both the reagent, providing the C4 and N3 atoms of the pyrimidine ring, and the high-boiling solvent. At elevated temperatures, it condenses with the amino and ester groups of the thiophene precursor to form the fused heterocyclic system. This is a classic and direct method for constructing the pyrimidinone ring onto an ortho-amino ester.[6]

Safety and Handling

Proper laboratory safety protocols must be followed at all times.

  • This compound: This compound is classified as harmful if swallowed and causes skin and eye irritation.[17] It may also cause respiratory irritation. Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle with care and avoid inhalation of dust.

  • Reagents: Many reagents used in these protocols, such as 1,4-dioxane (a potential carcinogen) and triethylamine (corrosive and flammable), have their own specific hazards.[18] Always consult the Safety Data Sheet (SDS) for each chemical before use.[19][20]

Accidental contact or inhalation should be addressed immediately by following the first-aid measures outlined in the relevant SDS.

References

The Versatility of Thiophene-Carboxylate Monomers: A Guide to Their Application in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-bromo-5-methylthiophene-3-carboxylate in Materials Science

In the realm of organic electronics and advanced materials, the design and synthesis of novel conjugated polymers are paramount to achieving enhanced performance and processability. Among the vast array of monomeric building blocks, thiophene derivatives have established themselves as a cornerstone due to their excellent electronic properties, environmental stability, and synthetic versatility. "this compound" and its structural analogs are particularly noteworthy synthons. The strategic placement of the bromo, methyl, and methyl carboxylate groups on the thiophene ring provides a unique combination of reactivity and electronic modulation, making it a valuable precursor for a new generation of functional polymers.

The bromine atom at the 2-position serves as a reactive site for various cross-coupling polymerization reactions, such as Stille and Suzuki couplings, enabling the formation of well-defined polymer chains. The methyl group at the 5-position enhances the solubility of the resulting polymer in common organic solvents, a critical factor for solution-based fabrication of thin-film devices. Furthermore, the electron-withdrawing methyl carboxylate group at the 3-position profoundly influences the electronic properties of the polymer, tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for optimizing the performance of devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

This technical guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of "this compound" and similar thiophene-based monomers in materials science. We will delve into the synthesis of polymers derived from this monomer, explore their applications in organic electronics, and provide step-by-step protocols for device fabrication and characterization.

Application Note I: Synthesis of a Donor-Acceptor Copolymer for Organic Photovoltaics

The unique electronic nature of the thiophene-3-carboxylate unit makes it an excellent component in donor-acceptor (D-A) copolymers for organic solar cells. The electron-withdrawing carboxylate group can lower the HOMO energy level of the resulting polymer, which often leads to a higher open-circuit voltage (Voc) in photovoltaic devices.[1]

Here, we describe a protocol for the synthesis of a copolymer of a thiophene-3-carboxylate derivative with a benzothiadiazole (BT) acceptor unit, a common building block in high-performance OPV polymers.

Protocol 1: Synthesis of Poly[(this compound)-alt-(4,7-bis(5-bromo-thiophen-2-yl)-2,1,3-benzothiadiazole)] via Stille Polymerization

This protocol is adapted from established Stille polycondensation procedures for similar thiophene-based polymers.[2]

Materials:

  • This compound (Monomer A)

  • 4,7-bis(5-trimethylstannyl-thiophen-2-yl)-2,1,3-benzothiadiazole (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Hexane

  • Acetone

  • Chloroform

  • Argon gas

Equipment:

  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Gel permeation chromatography (GPC) system

Procedure:

  • Monomer Preparation: Ensure both monomers are pure and dry. Monomer B can be synthesized according to literature procedures.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Monomer A (1 equivalent) and Monomer B (1 equivalent) in anhydrous toluene.

  • Catalyst Addition: In a separate flask, prepare a solution of Pd₂(dba)₃ (0.01 equivalents) and P(o-tol)₃ (0.04 equivalents) in a small amount of anhydrous toluene.

  • Polymerization: Add the catalyst solution to the monomer solution via a syringe. Degas the reaction mixture by three freeze-pump-thaw cycles. Heat the mixture to 110 °C and stir for 48 hours under argon.

  • End-capping: Cool the reaction to room temperature. Add a small amount of 2-bromothiophene to cap the stannyl end-groups and stir for 2 hours. Then, add a small amount of (trimethylstannyl)thiophene to cap the bromo end-groups and stir for another 2 hours.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the crude polymer and wash it with methanol, hexane, and acetone.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, hexane, and acetone to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform.

  • Isolation: Concentrate the chloroform solution using a rotary evaporator and precipitate the polymer in methanol. Filter and dry the final polymer under vacuum.

Characterization:

  • Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) by GPC.

  • Confirm the polymer structure by ¹H NMR and FT-IR spectroscopy.

  • Analyze the thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Investigate the optical properties by UV-Vis absorption spectroscopy of the polymer in solution and as a thin film.

  • Determine the electrochemical properties (HOMO and LUMO energy levels) using cyclic voltammetry (CV).

Expected Outcome:

This polymerization should yield a dark-colored solid polymer with good solubility in chlorinated solvents. The incorporation of the thiophene-carboxylate unit is expected to result in a polymer with a relatively low HOMO level, making it a promising donor material for OPVs.

Causality Behind Experimental Choices:

  • Stille Polymerization: This method is chosen for its tolerance to a wide range of functional groups and its ability to produce high molecular weight polymers with controlled structures.

  • Palladium Catalyst and Ligand: The Pd₂(dba)₃/P(o-tol)₃ system is a common and effective catalyst for Stille couplings. The bulky phosphine ligand helps to stabilize the active palladium species and promote the cross-coupling reaction.

  • End-capping: This step is crucial to obtain a stable polymer with well-defined end groups, which can affect the polymer's properties and device performance.

  • Soxhlet Extraction: This rigorous purification method is necessary to remove impurities that can act as charge traps in electronic devices.

Visualization of the Polymerization Workflow:

Stille_Polymerization MonomerA Monomer A (Thiophene-carboxylate) Reaction Stille Polymerization 110 °C, 48h, Argon MonomerA->Reaction MonomerB Monomer B (Distannyl-BT) MonomerB->Reaction Catalyst Pd₂(dba)₃ / P(o-tol)₃ in Toluene Catalyst->Reaction EndCapping End-capping Reaction->EndCapping Precipitation Precipitation in Methanol EndCapping->Precipitation Purification Soxhlet Extraction Precipitation->Purification FinalPolymer Purified D-A Copolymer Purification->FinalPolymer

Caption: Workflow for Stille Polymerization.

Application Note II: Fabrication and Characterization of Organic Solar Cells

The synthesized polymer can be used as the electron donor material in a bulk heterojunction (BHJ) organic solar cell, typically blended with a fullerene derivative like PC₇₁BM as the electron acceptor.

Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines a standard procedure for fabricating an inverted BHJ solar cell.

Materials:

  • The synthesized D-A copolymer (e.g., from Protocol 1)

  • [3][3]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Indium tin oxide (ITO)-coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution

  • Molybdenum oxide (MoO₃)

  • Aluminum (Al)

  • Chlorobenzene

  • Deionized water

  • Acetone

  • Isopropanol

Equipment:

  • Spin coater

  • Thermal evaporator

  • Ultrasonic bath

  • UV-Ozone cleaner or plasma asher

  • Solar simulator (AM 1.5G)

  • Source measure unit (SMU)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the wettability and work function of the ITO.

  • Deposition of Electron Transport Layer (ETL):

    • Spin-coat the ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the ZnO layer at 150 °C for 15 minutes in air.

  • Deposition of the Active Layer:

    • Prepare a blend solution of the synthesized polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. The total concentration can be around 20 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

    • Spin-coat the active layer blend onto the ZnO layer in an inert atmosphere (e.g., a glovebox). The spin speed and time should be optimized to achieve the desired film thickness (typically 80-100 nm).

    • Anneal the active layer at a suitable temperature (e.g., 80-120 °C) for a specific time to optimize the morphology.

  • Deposition of the Hole Transport Layer (HTL) and Top Electrode:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of MoO₃ (e.g., 5-10 nm) as the HTL.

    • Deposit the Al top electrode (e.g., 100 nm) through a shadow mask to define the device area.

Device Characterization:

  • Measure the current density-voltage (J-V) characteristics of the solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Visualization of the Solar Cell Device Architecture:

Solar_Cell cluster_0 Inverted BHJ Solar Cell Glass Glass Substrate ITO ITO (Anode) ZnO ZnO (ETL) ActiveLayer Polymer:PCBM Blend (Active Layer) MoO3 MoO₃ (HTL) Al Al (Cathode)

Caption: Inverted BHJ Solar Cell Structure.

Data Summary: Expected Performance of Thiophene-Carboxylate Based Polymers in OPVs

The following table summarizes typical properties and performance metrics for D-A copolymers incorporating thiophene-carboxylate units, based on literature data for similar materials.

PropertyTypical Value RangeReference
Polymer Properties
Mn (kDa)15 - 50[4]
PDI1.5 - 2.5[4]
Absorption λmax (film, nm)550 - 650[4]
HOMO (eV)-5.2 to -5.5[1]
LUMO (eV)-3.5 to -3.8[1]
OPV Device Performance
Voc (V)0.80 - 0.95[1]
Jsc (mA/cm²)10 - 15[1]
FF (%)60 - 70[1]
PCE (%)6 - 10[1]

Application Note III: Fabrication and Characterization of Organic Thin-Film Transistors

The polymers derived from "this compound" can also be utilized as the active semiconductor layer in organic thin-film transistors (OTFTs). The charge transport characteristics of these materials are of great interest for applications in flexible electronics, sensors, and displays.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol describes the fabrication of a standard OTFT architecture.

Materials:

  • The synthesized polymer

  • Highly doped silicon wafers with a thermally grown SiO₂ layer (to act as the gate and gate dielectric, respectively)

  • Trichloro(octadecyl)silane (OTS) or hexamethyldisilazane (HMDS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • A suitable solvent for the polymer (e.g., chloroform, chlorobenzene)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Substrate cleaning setup (as in Protocol 2)

  • Probe station with a semiconductor parameter analyzer

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrates using the same procedure as for the OPV fabrication.

    • Treat the SiO₂ surface with OTS or HMDS to create a hydrophobic self-assembled monolayer (SAM). This is typically done by vapor deposition or solution immersion.

  • Deposition of the Semiconductor Layer:

    • Prepare a dilute solution of the polymer (e.g., 5-10 mg/mL) in a suitable solvent.

    • Spin-coat the polymer solution onto the treated SiO₂ substrate in an inert atmosphere.

    • Anneal the polymer film at an optimized temperature to promote molecular ordering and improve charge transport.

  • Deposition of Source and Drain Electrodes:

    • Use a shadow mask to define the source and drain electrodes.

    • Thermally evaporate Au (e.g., 50 nm) to form the top-contact electrodes. The channel length and width are defined by the shadow mask.

Device Characterization:

  • Measure the transfer and output characteristics of the OTFT using a semiconductor parameter analyzer in an inert atmosphere.

  • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth).

Visualization of the OTFT Device Architecture:

OTFT cluster_1 Bottom-Gate, Top-Contact OTFT Si_Gate Doped Si (Gate) SiO2 SiO₂ (Gate Dielectric) Semiconductor Polymer Semiconductor Source Au (Source) Semiconductor->Source Drain Au (Drain) Semiconductor->Drain

Caption: Bottom-Gate, Top-Contact OTFT.

Conclusion and Future Outlook

"this compound" and its derivatives are versatile and powerful building blocks for the synthesis of advanced functional polymers. The strategic placement of functional groups allows for precise tuning of the electronic and physical properties of the resulting materials. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of these materials in organic electronics.

The future of this class of materials lies in the further refinement of their molecular structure to achieve even higher device performance and stability. This includes the exploration of new co-monomers, the optimization of side-chain engineering, and the development of more efficient and environmentally friendly polymerization methods. As our understanding of the structure-property relationships in these systems deepens, we can expect to see the emergence of even more sophisticated materials with tailored properties for a wide range of applications in materials science and beyond.

References

Application Notes & Protocols: Leveraging Methyl 2-bromo-5-methylthiophene-3-carboxylate as a Versatile Intermediate for the Synthesis of Pharmacologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. This guide focuses on the synthetic utility of Methyl 2-bromo-5-methylthiophene-3-carboxylate , a highly functionalized and versatile building block. We provide detailed protocols for its transformation into more complex molecular architectures relevant to active pharmaceutical ingredient (API) development, with a particular focus on scaffolds pertinent to kinase inhibitors.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this intermediate in their synthetic campaigns.

Introduction: The Thiophene Moiety in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutics, with thiophene derivatives being particularly prominent.[1][5] The thiophene ring can act as a bioisostere for a phenyl ring, yet it offers distinct electronic and steric properties, as well as additional vectors for substitution. These characteristics have been successfully exploited in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2]

This compound serves as an excellent starting material for several reasons:

  • Orthogonal Functional Handles: The presence of a bromo substituent and a methyl ester provides two distinct reactive sites. The bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions, while the ester can be readily converted into amides, acids, or alcohols.

  • Defined Regiochemistry: The fixed positions of the substituents allow for precise and predictable synthetic outcomes, which is crucial for building complex molecules and establishing clear structure-activity relationships (SAR).

  • Scaffold Rigidity: The aromatic thiophene core provides a rigid framework for orienting appended functional groups, a key aspect in designing molecules that fit into specific protein binding pockets.

This guide will demonstrate a practical, two-step synthetic sequence to transform this intermediate into a scaffold with high potential for biological activity, representative of workflows used in contemporary drug discovery.

Strategic Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[3][6] A common strategy in designing kinase inhibitors is to create a "hinge-binding" motif, often a heterocyclic system, to which various substituents are attached to achieve potency and selectivity. The thieno[3,2-d]pyrimidine scaffold, for example, is a well-established core in many kinase inhibitors.[7][8][9] The protocols detailed below illustrate a pathway toward bi-heteroaryl compounds that mimic the structural features of such inhibitors.

The overall synthetic workflow is depicted below:

G cluster_0 Workflow Overview Start Methyl 2-bromo-5- methylthiophene-3-carboxylate Amide 2-Bromo-5-methyl-N-phenyl- thiophene-3-carboxamide Start->Amide Protocol 1: Amidation Final Substituted (Hetero)aryl Thiophene Carboxamide Amide->Final Protocol 2: Suzuki-Miyaura Coupling

Figure 1: Two-step synthetic workflow from the starting intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methyl-N-phenylthiophene-3-carboxamide

This protocol describes the conversion of the methyl ester to an amide. Amide bonds are prevalent in APIs due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. This transformation is often a key step in building complexity and modulating the physicochemical properties of a lead compound.

Rationale: Direct amidation of the methyl ester is achieved via aminolysis. The choice of a mild Lewis acid catalyst like trimethylaluminum facilitates the reaction by activating the ester carbonyl group towards nucleophilic attack by the amine, allowing the reaction to proceed at a lower temperature than uncatalyzed methods.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Trimethylaluminum (2.0 M in toluene, 1.5 eq)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).

  • Add aniline (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylaluminum solution (1.5 eq) dropwise via syringe. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired amide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation, particularly for constructing biaryl and heteroaryl-aryl linkages.[10] This protocol details the coupling of the synthesized bromo-thiophene carboxamide with an arylboronic acid, a key step in accessing a wide array of potential API candidates.

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of a palladium catalyst with a bulky phosphine ligand (e.g., from Pd(PPh₃)₄) is crucial for efficient coupling with heteroaryl halides.[11][12][13]

SuzukiCycle cluster_reactants A Pd(0)L₂ (Active Catalyst) C Ar¹-Pd(II)L₂(Br) A->C B Oxidative Addition E Ar¹-Pd(II)L₂(Ar²) C->E D Transmetalation E->A F Reductive Elimination E->F Ar¹-Ar² (Product) R1 Ar¹-Br (Thiophene-Br) R2 Ar²-B(OH)₂ (Arylboronic Acid) Base Base (e.g., K₂CO₃)

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • 2-Bromo-5-methyl-N-phenylthiophene-3-carboxamide (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • In a round-bottom flask, combine the 2-bromo-5-methyl-N-phenylthiophene-3-carboxamide (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

Data Summary

The following table provides representative data for the described synthetic sequence. Yields and analytical data are illustrative and may vary based on specific reagents and reaction scale.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₇H₇BrO₂S235.10-
2-Bromo-5-methyl-N-phenylthiophene-3-carboxamideC₁₂H₁₀BrNOS296.1975-85%
2-(4-Methoxyphenyl)-5-methyl-N-phenylthiophene-3-carboxamideC₁₉H₁₇NO₂S323.4165-80%

Conclusion and Future Perspectives

This compound is a valuable and highly adaptable intermediate for the synthesis of complex molecules targeted at various therapeutic areas. The protocols provided herein demonstrate a robust and reliable pathway to generate diverse libraries of substituted thiophene carboxamides, which are scaffolds of significant interest, particularly in the field of kinase inhibitor discovery.[14][15] By leveraging sequential amidation and Suzuki-Miyaura cross-coupling reactions, researchers can efficiently access novel chemical matter for biological screening and advance their drug discovery programs.

References

The Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-5-methylthiophene-3-carboxylate with Arylboronic Acids: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Thiophenes in Modern Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for a phenyl ring have cemented its role in a multitude of FDA-approved drugs and advanced organic materials.[3][4] The functionalization of the thiophene ring, particularly through the formation of carbon-carbon bonds, allows for the precise tuning of a molecule's steric and electronic properties. This is of paramount importance in drug discovery, where such modifications can significantly impact a compound's biological activity and pharmacokinetic profile.

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolbox for forging C-C bonds.[5] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and heteroaryl compounds. The reaction's hallmark is its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[6]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-5-methylthiophene-3-carboxylate with a variety of arylboronic acids. This specific thiophene derivative is a valuable building block, featuring both an electron-withdrawing ester group and an electron-donating methyl group, which can influence its reactivity. Understanding the nuances of its coupling with diverse arylboronic acids is crucial for researchers aiming to generate libraries of novel compounds for further investigation.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) (Thiophene) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-Aryl(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-B(OH)2 Aryl-B(OH)2 Ar-B(OH)3- [Aryl-B(OH)3]- Ar-B(OH)2->Ar-B(OH)3- Base Base (e.g., K3PO4) Ar-B(OH)3-->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product (Aryl-Thiophene) Reductive_Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific arylboronic acid used.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (e.g., 1.0 mmol, 251.1 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol, 424.6 mg).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 57.8 mg). Subsequently, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-aryl-5-methylthiophene-3-carboxylate.

Data Presentation: Scope of the Reaction

The Suzuki-Miyaura coupling of this compound is tolerant of a wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents. The following table provides illustrative examples of expected yields based on literature precedents for similar thiophene substrates.[7][8]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901288-98
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O110880-90
43-Nitrophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001875-85
52-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1001670-80

Note: Yields are illustrative and may vary depending on the precise reaction conditions and the purity of the reagents.

Expertise & Experience: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling is not merely about following a recipe; it's about understanding the interplay of the various components.

Choice of Catalyst: The Engine of the Reaction

The palladium catalyst is the heart of the reaction. While Pd(PPh₃)₄ is a workhorse for many Suzuki couplings due to its commercial availability and general reliability, more specialized catalysts can offer significant advantages, particularly with challenging substrates.[9]

  • Buchwald Ligands (e.g., SPhos, XPhos): These electron-rich and bulky phosphine ligands can accelerate the oxidative addition step, which is often the rate-limiting step, especially with electron-rich or sterically hindered aryl halides.[10]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active and stable catalysts that can be particularly effective for couplings involving heteroaryl halides.[10] Their strong σ-donating ability enhances the catalytic activity.

Catalyst_Selection cluster_catalyst Catalyst Selection Logic Substrate_Reactivity Substrate Reactivity (e.g., electron-rich/poor) Pd(PPh3)4 Pd(PPh₃)₄ (General Purpose) Substrate_Reactivity->Pd(PPh3)4 Buchwald_Ligands Buchwald Ligands (For challenging substrates) Substrate_Reactivity->Buchwald_Ligands NHC_Ligands NHC Ligands (High activity, heteroaryls) Substrate_Reactivity->NHC_Ligands Desired_Reaction_Conditions Desired Conditions (e.g., temp, time) Desired_Reaction_Conditions->Pd(PPh3)4 Desired_Reaction_Conditions->Buchwald_Ligands Desired_Reaction_Conditions->NHC_Ligands

Figure 2: Factors influencing the choice of palladium catalyst.

The Role of the Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates transmetalation.[6] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings due to their higher basicity and solubility in the reaction medium.

  • Organic Bases (e.g., triethylamine): While less common, organic bases can be used in specific applications.

The strength and solubility of the base should be matched to the substrate and catalyst system. For instance, a stronger base might be required for less reactive arylboronic acids.

Solvent Systems: Creating the Right Environment

The solvent system must be able to dissolve, at least partially, both the organic and inorganic components of the reaction. Biphasic systems, such as 1,4-dioxane/water or toluene/water, are frequently employed.[11] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active borate species. The choice of organic solvent can influence the solubility of the substrates and the catalyst, thereby affecting the reaction kinetics.[1]

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is of high quality and has been stored properly. The formation of palladium black (a black precipitate) can indicate catalyst decomposition.[4]

    • Inefficient Oxidative Addition: For electron-rich thiophenes, consider using a more electron-rich and bulky ligand (e.g., a Buchwald ligand).[4]

    • Protodeboronation: The arylboronic acid can be unstable and undergo hydrolysis to the corresponding arene. Using a boronic ester (e.g., a pinacol ester) or a milder base can sometimes mitigate this side reaction.[4]

    • Poor Reagent Quality: Verify the purity of all reagents, especially the boronic acid. Ensure solvents are adequately degassed.

  • Formation of Homocoupled Products: This side reaction, where two molecules of the arylboronic acid couple, is often due to the presence of oxygen. Thorough degassing of the solvent and maintaining a strict inert atmosphere are critical.

Conclusion: A Versatile Tool for Discovery

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a powerful and versatile method for the synthesis of a diverse range of 2-aryl-5-methylthiophene-3-carboxylates. These compounds are valuable scaffolds for the development of new pharmaceuticals and functional materials. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize this reaction to achieve their synthetic goals. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation in the laboratory.

References

Application Notes and Protocols: Strategic Functionalization of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Core in Modern Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and advanced materials. Methyl 2-bromo-5-methylthiophene-3-carboxylate is a versatile building block, offering multiple reaction handles for molecular elaboration. The carbon-bromine bond at the C2 position is particularly amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of new carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of the key strategies for functionalizing this specific thiophene derivative at the bromine position. We will delve into the mechanistic underpinnings of each reaction, offer detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are the premier methods for functionalizing aryl halides like our target molecule. The general reactivity for oxidative addition to palladium(0) at a thiophene ring is typically C2 > C5 > C3 > C4. Given that the bromine is at the highly reactive C2 position, this substrate is an excellent candidate for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of the requisite boronic acid coupling partners. It is an exceptionally robust method for creating biaryl and vinyl-thiophene structures.

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical. For an electron-rich thiophene bearing both an electron-donating methyl group and an electron-withdrawing ester, a moderately active catalyst system is often optimal to prevent side reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ transmetal_intermediate Ar-Pd(II)-R(L)₂ pd_complex->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 product Ar-R transmetal_intermediate->product Reductive Elimination reactant Ar-Br reactant->pd_complex Oxidative Addition boronic_acid R-B(OR)₂ boronic_acid->transmetal_intermediate base Base (e.g., K₂CO₃) base->transmetal_intermediate Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup 1. Add Substrate, Pd Catalyst, Cu(I) salt, and Base to Flask inert 2. Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvents 3. Add Degassed Solvent and Terminal Alkyne inert->solvents heat 4. Heat to Reaction Temp (e.g., 60-80 °C) solvents->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Column Chromatography extract->purify

Application Note & Protocols: Strategic Derivatization of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthetic manipulation of Methyl 2-bromo-5-methylthiophene-3-carboxylate, a versatile heterocyclic building block. We detail the foundational ester hydrolysis protocol to yield the key intermediate, 2-bromo-5-methylthiophene-3-carboxylic acid. Subsequently, we present validated protocols for the selective functionalization of this intermediate via two powerful and orthogonal synthetic pathways: peptide-style amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The rationale behind reagent selection, reaction optimization, and analytical monitoring is discussed to empower researchers in drug discovery and materials science to effectively utilize this scaffold.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene derivatives are privileged structures in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and electronic properties.[1][2] Compounds incorporating the thiophene nucleus have demonstrated anti-inflammatory, antimicrobial, and anticancer properties, among others.[3][4] this compound serves as an excellent starting material, possessing two distinct and synthetically valuable functional handles: a methyl ester and an aryl bromide. The strategic unmasking and subsequent derivatization of these sites allow for the rapid generation of diverse chemical libraries for screening and development.

This guide focuses on the critical first step—saponification of the methyl ester—to reveal the carboxylic acid, a hub for further chemical elaboration. From this central intermediate, we explore two divergent and high-utility transformations that are cornerstones of modern synthetic chemistry.

Workflow Overview: From Ester to Diversified Scaffolds

The overall synthetic strategy involves a two-stage process. The initial hydrolysis provides a common intermediate, which can then be channeled into distinct synthetic pathways depending on the desired final product architecture.

G cluster_0 cluster_1 A Methyl 2-bromo-5- methylthiophene-3-carboxylate B 2-bromo-5-methylthiophene- 3-carboxylic acid A->B  Protocol 1:  Saponification C Amide Derivatives B->C Protocol 2: Amide Coupling D Bi-aryl Thiophene Derivatives B->D Protocol 3: Suzuki Coupling

Figure 1: Overall synthetic workflow from the starting ester to diversified products.

Part 1: Ester Hydrolysis (Saponification)

Principle and Rationale

The conversion of the methyl ester to a carboxylic acid is achieved through base-catalyzed hydrolysis, commonly known as saponification. This reaction is fundamental for enabling subsequent transformations like amide coupling.

  • Choice of Base: Lithium hydroxide (LiOH) is often the base of choice for this transformation. Compared to sodium or potassium hydroxide, LiOH has lower solubility in organic solvents, which can sometimes lead to cleaner reactions with fewer side products. It is highly effective in aqueous-organic solvent mixtures.

  • Solvent System: A biphasic or miscible solvent system, such as tetrahydrofuran (THF) and water, is employed. THF ensures the solubility of the organic starting material, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface or in the homogeneous mixture.

  • Reaction Monitoring: The progress of the reaction is conveniently monitored by Thin Layer Chromatography (TLC). The product, being a carboxylic acid, is significantly more polar than the starting ester. It will exhibit a much lower retention factor (Rf) on a silica gel plate, often appearing near the baseline when using a moderately polar eluent like ethyl acetate/hexanes.

Protocol 1: Synthesis of 2-bromo-5-methylthiophene-3-carboxylic acid

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
This compound249.105.00 g20.071.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.961.68 g40.142.0
Tetrahydrofuran (THF)-100 mL--
Deionized Water-50 mL--
3M Hydrochloric Acid (HCl)-As needed (~20 mL)--
Ethyl Acetate-200 mL--
Brine (Saturated NaCl solution)-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 20.07 mmol).

  • Solvent Addition: Add THF (100 mL) and stir until the solid is completely dissolved.

  • Base Addition: In a separate beaker, dissolve LiOH·H₂O (1.68 g, 40.14 mmol) in deionized water (50 mL). Add this aqueous solution to the reaction flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (acid) indicates completion.

  • Work-up (Quenching): Once the reaction is complete, reduce the volume of THF by approximately half using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 3M HCl dropwise with stirring until the pH of the solution is ~2. A white precipitate (the carboxylic acid product) should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, 2-bromo-5-methylthiophene-3-carboxylic acid[5], is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Part 2: Subsequent Derivatization

The synthesized 2-bromo-5-methylthiophene-3-carboxylic acid is a bifunctional intermediate. The following protocols detail its selective transformation into amides or bi-aryl compounds.

G cluster_0 Amide Coupling cluster_1 Suzuki Coupling A 2-bromo-5-methylthiophene- 3-carboxylic acid B R-NH2, HATU, DIPEA A->B D Ar-B(OH)2, Pd(PPh3)4, K3PO4 A->D C Amide Product B->C E Bi-aryl Product D->E

Figure 2: Divergent synthetic pathways from the carboxylic acid intermediate.

Application 1: Amide Bond Formation

Principle and Rationale Direct condensation of a carboxylic acid and an amine is generally inefficient. The process requires a coupling reagent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[6]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used uronium-based coupling reagent. It facilitates rapid amide bond formation with minimal side reactions and is particularly useful for coupling sterically hindered substrates.[7]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction, driving the equilibrium towards product formation.[7]

Protocol 2: HATU-Mediated Amide Coupling with Benzylamine

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
2-bromo-5-methylthiophene-3-carboxylic acid221.07442 mg2.01.0
Benzylamine107.15236 mg (0.23 mL)2.21.1
HATU380.23912 mg2.41.2
DIPEA129.24517 mg (0.70 mL)4.02.0
N,N-Dimethylformamide (DMF), anhydrous-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (442 mg, 2.0 mmol) and HATU (912 mg, 2.4 mmol) in anhydrous DMF (10 mL).

  • Activation: Stir the mixture for 5 minutes at room temperature. Add DIPEA (0.70 mL, 4.0 mmol) and continue stirring for another 15 minutes to form the activated ester.

  • Amine Addition: Add benzylamine (0.23 mL, 2.2 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the carboxylic acid.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction and Washing: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers and wash sequentially with 5% aqueous LiCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

Application 2: Suzuki-Miyaura Cross-Coupling

Principle and Rationale The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] It is a cornerstone of modern synthesis for creating bi-aryl structures commonly found in pharmaceuticals and organic electronics.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for this transformation. It is crucial to perform the reaction under an inert atmosphere as the Pd(0) species is sensitive to oxygen.[10][11]

  • Base and Solvent: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.[10] A mixture of an organic solvent (e.g., 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.[11]

Protocol 3: Suzuki Coupling with Phenylboronic Acid

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
2-bromo-5-methylthiophene-3-carboxylic acid221.07442 mg2.01.0
Phenylboronic Acid121.93268 mg2.21.1
Pd(PPh₃)₄1155.56116 mg0.10.05
Potassium Phosphate (K₃PO₄)212.27849 mg4.02.0
1,4-Dioxane-16 mL--
Deionized Water-4 mL--

Step-by-Step Procedure:

  • Inert Atmosphere: Add the carboxylic acid (442 mg, 2.0 mmol), phenylboronic acid (268 mg, 2.2 mmol), and K₃PO₄ (849 mg, 4.0 mmol) to a flask equipped with a stir bar and a reflux condenser.

  • Degassing: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon gas three times to remove oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (16 mL) and degassed water (4 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (116 mg, 0.1 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and ethyl acetate (30 mL).

  • Acidification & Extraction: Acidify the aqueous layer to pH ~2 with 1M HCl. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Summary and Outlook

This compound is a powerful synthetic intermediate. The protocols outlined here provide reliable and scalable methods for its hydrolysis and subsequent high-utility transformations. The resulting carboxylic acid, amide, and bi-aryl derivatives are valuable scaffolds for constructing novel compounds with potential applications in pharmacology and materials science, where thiophene-based molecules continue to make a significant impact.[12][13]

References

Strategic Functionalization of Thiophene Scaffolds: Synthesis of Substituted Thiophenecarboxylic Acids from Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Materials Chemists

Introduction

Thiophene-based compounds are cornerstones in modern drug discovery and materials science. As "privileged pharmacophores," their unique electronic and steric properties allow them to serve as effective bioisosteres for phenyl rings, enhancing interactions with biological targets and improving physicochemical properties.[1] In the United States, thiophene-containing molecules represent a significant portion of FDA-approved drugs, highlighting their therapeutic importance.[1] Beyond medicine, the thiophene ring is a fundamental unit in organic electronics, contributing to the development of conductive polymers and materials for photovoltaic applications.[2]

The ability to strategically and selectively introduce diverse functional groups onto the thiophene core is paramount for developing novel molecular entities. Methyl 2-bromo-5-methylthiophene-3-carboxylate is an exceptionally versatile starting material for this purpose. The bromine atom at the C2 position serves as a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, while the methyl ester at C3 provides a latent carboxylic acid, a crucial functional group for modulating solubility, directing molecular interactions, or serving as a synthetic anchor point.

This guide provides an in-depth exploration of the key synthetic transformations originating from this scaffold. It is designed for researchers and professionals in drug development and chemical synthesis, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Overall Synthetic Workflow

The synthetic strategy is a two-stage process. First, the C2-bromo position is functionalized using palladium-catalyzed cross-coupling reactions to install new carbon-carbon or carbon-nitrogen bonds. Second, the methyl ester at the C3 position is hydrolyzed to yield the final substituted thiophenecarboxylic acid. This sequence is crucial as the free carboxylic acid could potentially interfere with the catalytic cycle of the cross-coupling reactions.

G cluster_coupling Diversification at C2 Position A Methyl 2-bromo-5-methyl- thiophene-3-carboxylate B Pd-Catalyzed Cross-Coupling A->B Suzuki Suzuki-Miyaura (R-B(OH)₂) B->Suzuki Buchwald Buchwald-Hartwig (R₂NH) B->Buchwald Sonogashira Sonogashira (R-C≡CH) B->Sonogashira C Methyl 2-substituted-5-methyl- thiophene-3-carboxylate D Ester Hydrolysis (Saponification) C->D E Final Product: 2-Substituted-5-methyl- thiophene-3-carboxylic Acid D->E

Caption: High-level workflow for synthesizing substituted thiophenecarboxylic acids.

Part 1: Diversification via Palladium-Catalyzed Cross-Coupling

The C-Br bond on the electron-rich thiophene ring is highly susceptible to oxidative addition by a Palladium(0) complex, initiating the catalytic cycles of several cross-coupling reactions. The choice of reaction dictates the nature of the substituent introduced at the C2 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures.[3][4] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Reaction Principle: The catalytic cycle begins with the oxidative addition of the bromothiophene to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G reactant Methyl 2-bromo-5-methyl- thiophene-3-carboxylate product Methyl 2-aryl-5-methyl- thiophene-3-carboxylate reactant->product Suzuki Coupling boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O)

Caption: General scheme for Suzuki-Miyaura coupling on the thiophene scaffold.

Detailed Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 250 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄, 2.5 mmol, 530 mg).[5]

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).[5][6]

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Scientist's Notes (Causality & Expertise):

  • Choice of Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source that is effective for a wide range of substrates. For more challenging couplings, catalyst systems involving a Pd(II) precursor (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like SPhos) can offer higher turnover numbers and yields.[7][8]

  • Role of the Base: The base (K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are also commonly used.

  • Solvent System: The dioxane/water mixture is effective because it dissolves both the organic substrates and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently.[6] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[9] This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities, which are common in bioactive molecules.

Reaction Principle: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent. Key steps include oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong base, and reductive elimination.[10]

G reactant Methyl 2-bromo-5-methyl- thiophene-3-carboxylate product Methyl 2-(R¹R²N)-5-methyl- thiophene-3-carboxylate reactant->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Precursor (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane)

Caption: General scheme for Buchwald-Hartwig amination on the thiophene scaffold.

Detailed Protocol: Synthesis of Methyl 2-(morpholino)-5-methylthiophene-3-carboxylate

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the palladium precursor, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), and a suitable phosphine ligand, e.g., Xantphos (0.048 mmol, 27.8 mg).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg) and this compound (1.0 mmol, 250 mg).

  • Solvent and Amine Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (5 mL), followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the tube and heat the mixture to 100-120°C for 18-24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the aminated product.

Scientist's Notes (Causality & Expertise):

  • Catalyst System: The combination of a palladium precursor and a specialized ligand is critical. Bulky, electron-rich phosphine ligands (like Xantphos, BINAP, or Josiphos-type ligands) promote the reductive elimination step and prevent catalyst decomposition.[11][12] The choice of ligand is often substrate-dependent and may require screening for optimal results.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Cs₂CO₃ is often effective and milder than alkoxide bases like sodium tert-butoxide (NaOtBu), which can be necessary for less reactive amines but may be incompatible with ester functionalities.[11][13]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the catalyst and reagents. Using anhydrous solvents and reagents under an inert atmosphere is essential for high yields.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex molecules and functional materials.

Reaction Principle: The reaction is typically co-catalyzed by palladium and copper. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] Copper-free versions have also been developed.[15]

G reactant Methyl 2-bromo-5-methyl- thiophene-3-carboxylate product Methyl 2-(alkynyl)-5-methyl- thiophene-3-carboxylate reactant->product Sonogashira Coupling alkyne R-C≡CH alkyne->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF)

Caption: General scheme for Sonogashira coupling on the thiophene scaffold.

Detailed Protocol: Synthesis of Methyl 5-methyl-2-((trimethylsilyl)ethynyl)thiophene-3-carboxylate

  • Inert Atmosphere Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 250 mg) in a mixture of anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 5 mL).

  • Degassing: Bubble argon through the solution for 20 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg) and Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg) to the flask under a positive argon flow.[16]

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 mmol, 212 µL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The formation of triethylammonium bromide salt is often observed as a white precipitate.

  • Workup: Filter the reaction mixture through Celite® to remove the catalyst and salts, washing the pad with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure alkynylthiophene.

Scientist's Notes (Causality & Expertise):

  • Dual Catalyst System: The palladium catalyst drives the main cross-coupling cycle, while the copper(I) co-catalyst is essential for activating the alkyne. The base, typically an amine like Et₃N or diisopropylamine, serves both to neutralize the HBr byproduct and as a solvent.[16]

  • Protecting Groups: For terminal alkynes (R-C≡CH where R=H), it is often advantageous to use a protected version, such as ethynyltrimethylsilane (TMS-acetylene). The TMS group prevents self-coupling (Glaser coupling) of the alkyne and can be easily removed later under mild basic or fluoride-mediated conditions.

  • Room Temperature Reaction: Many Sonogashira couplings can proceed efficiently at room temperature, which helps to preserve sensitive functional groups.[15][16]

Summary of C2-Functionalization Conditions

ReactionTypical Catalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80 - 110
Buchwald-Hartwig Pd₂(dba)₃/XantphosCs₂CO₃, NaOtBuDioxane, Toluene100 - 120
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMF25 - 60

Part 2: Final Conversion to Thiophenecarboxylic Acid

The final step in the synthesis is the hydrolysis of the methyl ester at the C3 position to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base.

Reaction Principle: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final acid workup is required to protonate the resulting carboxylate salt.[17]

G reactant Methyl 2-substituted-5-methyl- thiophene-3-carboxylate product 2-Substituted-5-methyl- thiophene-3-carboxylic Acid reactant->product Saponification reagents 1. LiOH or NaOH (THF/MeOH/H₂O) 2. HCl (aq) workup

Caption: Final ester hydrolysis (saponification) step.

Detailed Protocol: Saponification of Methyl Ester

  • Dissolution: Dissolve the methyl 2-substituted-5-methylthiophene-3-carboxylate (1.0 mmol) in a mixture of THF (5 mL), methanol (2 mL), and water (2 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 84 mg) or sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at room temperature or gently heat to 50°C for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the organic solvents (THF, methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath. Carefully acidify to pH 2-3 by adding 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it into an organic solvent like ethyl acetate, dry, and concentrate.

Scientist's Notes (Causality & Expertise):

  • Choice of Base: LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions and easier workups, though all are effective.

  • Solvent Choice: The mixed solvent system ensures that both the ester and the hydroxide salt are soluble, allowing the reaction to proceed smoothly.

  • Final Step Rationale: Performing the hydrolysis last prevents the free carboxylic acid from interfering with the cross-coupling catalysts. The acidic proton of a carboxylic acid can react with the strong bases used in coupling reactions, and the carboxylate anion can potentially coordinate to the palladium center, inhibiting catalysis.

Conclusion

This compound serves as an outstanding platform for the synthesis of a diverse library of substituted thiophenecarboxylic acids. By leveraging the power and selectivity of modern palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—chemists can readily install a wide array of aryl, amino, and alkynyl substituents at the C2 position. A final, straightforward saponification unmasks the carboxylic acid at C3. The protocols and insights provided herein offer a robust framework for researchers to confidently apply these methods in the pursuit of novel therapeutics and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 2-bromo-5-methylthiophene-3-carboxylate. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results in your synthetic endeavors.

Introduction to the Suzuki Coupling of a Substituted Thiophene

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. The coupling of this compound presents a unique set of challenges and opportunities due to the electronic and steric nature of the substituted thiophene ring. The electron-withdrawing ester group can influence the reactivity of the C-Br bond, while the methyl group introduces steric considerations. This guide will address these specific aspects to ensure successful coupling.

The catalytic cycle of the Suzuki coupling is a well-established three-step process: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the desired product and regenerate the catalyst.[1][2] Understanding each step is crucial for effective troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both [R²-B(OR)₂(Base)]⁻ PdII_Both->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² BaseActivation Base Activation of Boronic Acid Boronate [R²-B(OR)₂(Base)]⁻ BoronicAcid R²-B(OR)₂ ArylHalide R¹-X (Methyl 2-bromo-5-methyl- thiophene-3-carboxylate) Troubleshooting_Flowchart start Low Yield in Suzuki Coupling check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No optimize_catalyst Optimize Catalyst System: - Use fresh catalyst/ligand - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use air-stable precatalyst check_conversion->optimize_catalyst Yes dehalogenation Debromination Observed? check_side_products->dehalogenation Yes optimize_conditions Optimize Reaction Conditions: - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Increase temperature incrementally optimize_catalyst->optimize_conditions end Improved Yield optimize_conditions->end homocoupling Homocoupling Observed? dehalogenation->homocoupling No solve_dehalogenation Use anhydrous solvents Screen milder bases dehalogenation->solve_dehalogenation Yes ester_hydrolysis Ester Hydrolysis? homocoupling->ester_hydrolysis No solve_homocoupling Ensure rigorous degassing Use Pd(0) source homocoupling->solve_homocoupling Yes solve_hydrolysis Use milder base (KF, K₂CO₃) Lower temperature and reaction time ester_hydrolysis->solve_hydrolysis Yes ester_hydrolysis->end No solve_dehalogenation->end solve_homocoupling->end solve_hydrolysis->end

References

Technical Support Center: Synthesis of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-methylthiophene-3-carboxylate (CAS 1259396-11-6). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method is the direct electrophilic bromination of the precursor, Methyl 5-methylthiophene-3-carboxylate. This reaction leverages the high reactivity of the thiophene ring towards electrophiles. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high regioselectivity and milder reaction conditions compared to elemental bromine (Br₂).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C2 position (alpha to the sulfur atom) is the most electronically enriched and sterically accessible site for bromination.[3][4]

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yields in this synthesis are typically traced back to a few critical factors:

  • Impure Brominating Agent: The quality of N-Bromosuccinimide (NBS) is paramount. Decomposed NBS, often appearing yellow or orange, contains free bromine, which can lead to uncontrolled side reactions and lower yields.[5]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can favor the formation of byproducts or result in an incomplete reaction.

  • Moisture Contamination: The presence of water can hydrolyze the brominating agent and interfere with the reaction pathway.

  • Side Reactions: The formation of over-brominated products or other impurities consumes the starting material and complicates purification.

Q3: How critical is the quality of my N-Bromosuccinimide (NBS), and how can I assess it?

The quality of NBS is arguably the most critical variable for a successful reaction. High-purity NBS should be a white crystalline solid. A yellow or orange tint indicates decomposition and the presence of molecular bromine (Br₂), which is less selective and can promote unwanted side reactions.[5] For best results, use freshly recrystallized NBS or a high-purity commercial grade. A simple recrystallization can be performed from hot water to remove colored impurities and succinimide.[5]

Q4: Which solvent is optimal for this bromination?

Several solvents can be used, with the choice impacting reaction rate and selectivity.

  • Acetonitrile (MeCN): Often an excellent choice, as it is polar enough to dissolve NBS and the starting material, promoting a clean reaction.[2]

  • Chloroform (CHCl₃) or Dichloromethane (DCM): Common non-polar aprotic solvents that work well for electrophilic brominations.

  • Tetrahydrofuran (THF): Another viable option, though its ability to stabilize cationic intermediates can sometimes alter reactivity.[6]

The optimal solvent may require slight empirical adjustment based on your specific laboratory conditions and scale.

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Problem 1: Low Conversion of Starting Material

Q: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted Methyl 5-methylthiophene-3-carboxylate. What steps should I take?

This issue points to insufficient reactivity or reagent potency. Follow this troubleshooting workflow:

start Low Conversion Detected check_nbs 1. Verify NBS Quality - Is it pure white? - Was it freshly opened or recrystallized? start->check_nbs check_stoch 2. Check Stoichiometry - Used 1.05-1.1 eq. of NBS? check_nbs->check_stoch NBS is good check_temp 3. Review Reaction Temperature - Was the temperature maintained correctly? (Often 0°C to RT) check_stoch->check_temp Stoichiometry correct check_time 4. Extend Reaction Time - Monitor by TLC until SM is consumed. check_temp->check_time Temperature correct

Caption: Troubleshooting workflow for low reaction conversion.

Causality & Actionable Advice:

  • NBS Potency: As discussed, impure NBS is a primary cause of failure. If your NBS is discolored, recrystallize it or use a new, high-purity bottle.[5]

  • Stoichiometry: Ensure you are using a slight excess of NBS (e.g., 1.05 to 1.1 equivalents). An insufficient amount will naturally lead to incomplete conversion.

  • Temperature: Electrophilic bromination of activated rings like thiophene is often exothermic. Starting the reaction at 0°C before allowing it to warm to room temperature can help control the reaction rate and prevent side reactions.[2] Ensure your reaction is not being over-cooled, which could stall it.

  • Reaction Time: These reactions are typically complete within 30 minutes to a few hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the actual point of completion.

Problem 2: Formation of Multiple Byproducts

Q: My crude product analysis shows multiple spots on TLC, with masses corresponding to dibrominated species. How do I improve selectivity for the desired mono-brominated product?

The formation of multiple products, particularly dibrominated species like Methyl 2,4-dibromo-5-methylthiophene-3-carboxylate, indicates that the reaction is too aggressive or that the stoichiometry is incorrect.

Key Strategies for Improving Selectivity:

  • Control Stoichiometry: Use no more than 1.05 equivalents of NBS. The thiophene ring is highly activated, and any excess brominating agent can lead to a second bromination at the C4 position.

  • Temperature Control: Add the NBS portion-wise at a lower temperature (0°C) to maintain control over the reaction's exothermicity. This prevents localized "hot spots" where over-bromination can occur.

  • Reverse Addition: Consider adding a solution of the thiophene starting material to a slurry of NBS in the chosen solvent. This ensures that the thiophene is never in an environment with a large excess of the brominating agent.

Thiophene Methyl 5-methylthiophene-3-carboxylate Sigma_Complex Sigma Complex (Arenium Ion) Thiophene->Sigma_Complex + Br+ NBS NBS NBS->Sigma_Complex Product Desired Product (2-Bromo) Sigma_Complex->Product - H+ Byproduct Byproduct (2,4-Dibromo) Product->Byproduct Electrophilic Attack Excess_NBS Excess NBS Excess_NBS->Byproduct

Caption: Reaction pathway showing desired product and potential byproduct formation.

Problem 3: Product Degradation During Workup or Purification

Q: I obtain a clean reaction mixture, but the yield drops significantly after aqueous workup and column chromatography. What is causing this?

The product, a brominated thiophene, can be sensitive to strong acids or bases and prolonged exposure to silica gel.

  • Acid Sensitivity: The workup may generate acidic byproducts (HBr). Ensure the organic layer is thoroughly washed with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, which could otherwise promote decomposition.[5]

  • Silica Gel: While necessary for purification, silica gel is acidic and can cause degradation if the product remains on the column for too long.

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

    • Solution 2: Expedite the chromatography. Use a slightly more polar solvent system to elute the product faster and perform the purification quickly.

  • Immediate Workup: Do not let the completed reaction mixture sit for extended periods before workup. Once the starting material is consumed (as per TLC), proceed immediately to quenching and extraction.[5]

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.

Reaction: Bromination of Methyl 5-methylthiophene-3-carboxylate using NBS.

Materials & Reagents:

  • Methyl 5-methylthiophene-3-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 5-methylthiophene-3-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • NBS Addition: Add freshly recrystallized N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0°C for 15 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 30-60 minutes.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material spot is no longer visible.

  • Quenching & Workup:

    • Once complete, pour the reaction mixture into water and extract with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).[5] This step is crucial to remove succinimide and neutralize acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid or oil.

Section 4: Comparative Data Table

The choice of brominating agent and conditions significantly impacts the outcome. The following table summarizes common approaches.

Brominating AgentSolventTemp.Typical YieldSelectivity & RemarksReference
NBS Acetonitrile0°C to RT>90%Excellent. High regioselectivity for the C2 position. The preferred method for clean, high-yielding synthesis.[1][2][1],[2]
NBS ChloroformRT75-85%Good. Effective, but may require longer reaction times or gentle heating.[7]
Br₂ Acetic Acid0°C to RT60-80%Moderate. Prone to over-bromination. Requires careful control of stoichiometry. Br₂ is highly corrosive and hazardous.[6][6]
DBDMH DCMRT>90%Excellent. 1,3-Dibromo-5,5-dimethylhydantoin is a potent alternative with good atom economy.[1]

References

Technical Support Center: Debromination of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert guidance on managing and troubleshooting the debromination of Methyl 2-bromo-5-methylthiophene-3-carboxylate. Unwanted side reactions during this transformation can lead to reduced yields and complex purification challenges. Here, we address common issues through a detailed question-and-answer format, offering insights into reaction mechanisms and optimized protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the debromination of this compound?

A1: During the reductive debromination of this compound, the primary desired product is Methyl 5-methylthiophene-3-carboxylate. However, several side products can arise depending on the reaction conditions. The most common of these is the fully reduced and undesired Methyl 5-methylthiophene. In some cases, particularly under harsh conditions or with certain catalysts, dimerization of the thiophene ring can also be observed.[1][2]

Product Type Chemical Name Common Cause
Desired Product Methyl 5-methylthiophene-3-carboxylateSuccessful reductive debromination
Side Product Methyl 5-methylthiopheneOver-reduction or protonolysis of intermediates
Side Product Dimeric thiophene speciesOxidative coupling or radical mechanisms[1][3]
Q2: Why am I observing significant formation of the fully reduced Methyl 5-methylthiophene?

A2: The formation of Methyl 5-methylthiophene, where the bromine at the 2-position has been replaced by hydrogen, is a common side reaction known as hydrodehalogenation.[4] This typically occurs in palladium-catalyzed reactions through the formation of a palladium-hydride (Pd-H) species, which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or other reagents in the reaction mixture. High reaction temperatures and the presence of protic impurities can exacerbate this issue.[4]

Q3: What is the mechanism behind the formation of dimeric byproducts?

A3: Dimerization can occur through several pathways, often catalyzed by transition metals. One common mechanism involves the oxidative addition of the bromothiophene to a low-valent metal catalyst (e.g., Pd(0)), followed by a second C-H activation or a transmetalation step with another thiophene molecule, and finally reductive elimination to form a new carbon-carbon bond between the two thiophene rings.[1] The specific regiochemistry of the dimer will depend on the reaction conditions and the positions of C-H activation.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where the formation of side products is a prevalent issue.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig)
  • Symptoms:

    • Formation of a significant amount of Methyl 5-methylthiophene-3-carboxylate (the debrominated product).

    • Low yields of the desired cross-coupled product.

    • Complex product mixtures that are difficult to purify.

  • Root Causes and Solutions:

    • Formation of Palladium-Hydride (Pd-H) Species: This is a primary cause of hydrodehalogenation.[4]

      • Troubleshooting:

        • Choice of Base: Avoid bases that can act as hydride donors. Consider using weaker, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).

        • Solvent Purity: Use anhydrous, degassed solvents. Protic impurities like water or alcohols can serve as a hydride source.

        • Reaction Temperature: Lower the reaction temperature. High temperatures can accelerate the rate of debromination. Attempt the reaction at a lower temperature (e.g., 40-80 °C) and monitor for improvement.[4]

        • Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) which can promote the desired reductive elimination over side reactions.[5]

G cluster_0 Troubleshooting Workflow for Debromination in Pd-Catalyzed Cross-Coupling start Significant Debromination Observed check_base Is the base a potential hydride donor? (e.g., alkoxides) start->check_base change_base Switch to non-hydridic base (K3PO4, CsF) check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No change_base->check_temp lower_temp Lower reaction temperature (40-80 °C) check_temp->lower_temp Yes check_solvent Are solvents anhydrous and degassed? check_temp->check_solvent No lower_temp->check_solvent purify_solvent Use freshly distilled/anhydrous solvents check_solvent->purify_solvent No check_ligand Is the ligand appropriate? check_solvent->check_ligand Yes purify_solvent->check_ligand change_ligand Use bulky, electron-rich phosphine ligands check_ligand->change_ligand No end_node Debromination Minimized check_ligand->end_node Yes change_ligand->end_node G cluster_1 Preventing Debromination during Organometallic Reagent Formation start_om Debromination during Organometallic Formation check_moisture Presence of moisture? start_om->check_moisture dry_reagents Rigorously dry glassware and solvents check_moisture->dry_reagents Yes check_temp_om Reaction temperature too high? check_moisture->check_temp_om No dry_reagents->check_temp_om control_temp Maintain low temperature (e.g., -78 °C for n-BuLi) check_temp_om->control_temp Yes check_mg_activation Passive magnesium surface? (for Grignard) check_temp_om->check_mg_activation No control_temp->check_mg_activation activate_mg Activate Mg with I2 or 1,2-dibromoethane check_mg_activation->activate_mg Yes end_node_om Stable Organometallic Intermediate Formed check_mg_activation->end_node_om No activate_mg->end_node_om

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Methyl 2-bromo-5-methylthiophene-3-carboxylate . Our aim is to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

Introduction to the Substrate: Understanding Reactivity

This compound is a heteroaryl bromide with distinct electronic and steric features that influence its reactivity in cross-coupling reactions. The bromine atom at the C2 position is generally more reactive than a halogen at the C3 position due to the electron-deficient nature of the C2 position in the thiophene ring, which facilitates the initial oxidative addition of the palladium(0) catalyst.[1] However, the presence of the methyl group at C5 and the carboxylate group at C3 can modulate this reactivity and introduce specific challenges.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Here we address common questions regarding catalyst system selection for various cross-coupling reactions with this compound.

Q1: Which type of cross-coupling reaction is most suitable for this substrate?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most commonly employed and generally successful reactions include:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl boronic acids or esters. This method is known for its mild reaction conditions and tolerance of various functional groups.[2][3]

  • Heck Coupling: Suitable for coupling with alkenes to form substituted olefins. The reaction's success can be influenced by the electronic nature of the alkene coupling partner.[4][5][6]

  • Sonogashira Coupling: The preferred method for creating carbon-carbon bonds with terminal alkynes, leading to the synthesis of substituted alkynylthiophenes.[7]

  • Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines.[8]

The choice of reaction will depend on the desired final product. For C-C bond formation, Suzuki-Miyaura coupling is often the first choice due to its robustness and broad applicability.

Q2: What is the best palladium catalyst for Suzuki-Miyaura coupling of this substrate?

A2: For Suzuki-Miyaura coupling of bromothiophenes, several palladium catalysts have proven effective. A good starting point is often a palladium(0) source like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[9][10] Alternatively, a palladium(II) precatalyst such as Pd(OAc)₂ (palladium(II) acetate) or PdCl₂(PPh₃)₂ combined with a phosphine ligand is also a very common and effective system.[11]

The choice of ligand is crucial. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands can significantly improve reaction efficiency. Examples include:

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Buchwald ligands such as SPhos, RuPhos, and XPhos.[12]

These ligands promote the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step.[13]

Q3: How do the substituents on my specific thiophene substrate affect catalyst choice?

A3: The methyl group at the C5 position is an electron-donating group, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromothiophene. Conversely, the methyl 2-carboxylate group at the C3 position is an electron-withdrawing group, which can enhance the reactivity at the C2 position.[14] This electronic balance makes the substrate generally well-behaved. However, the steric bulk of the adjacent carboxylate group may influence the choice of ligand, favoring less bulky ligands in some cases to avoid steric hindrance around the palladium center.

Q4: Can I use the same catalyst system for Heck and Sonogashira couplings?

A4: While there is some overlap, catalyst systems are often optimized for specific reactions.

  • For Heck coupling, Pd(OAc)₂ is a common and cost-effective catalyst. The reaction is often performed in the presence of a phosphine ligand, and the choice of base is critical.[4][5]

  • For Sonogashira coupling, a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[7][15] Copper-free Sonogashira protocols have also been developed, often employing bulky, electron-rich phosphine ligands to facilitate the reaction.[16][17]

It is always recommended to screen a few catalyst/ligand combinations to find the optimal conditions for your specific transformation.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during cross-coupling reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent. 4. Reaction temperature too low.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing to avoid catalyst poisoning by oxygen. 2. For Suzuki, try a more electron-rich and bulky ligand like SPhos or XPhos.[12] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene, DMF).[11][18] 4. Gradually increase the reaction temperature, monitoring for decomposition.
Dehalogenation (loss of Bromine) 1. Presence of water or other proton sources. 2. Certain phosphine ligands can promote this side reaction. 3. The base may be too strong or the temperature too high.1. Use anhydrous solvents and reagents. 2. Switch to a different phosphine ligand or consider a ligand-free system if applicable. 3. Use a milder base (e.g., NaHCO₃) or lower the reaction temperature.[19]
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. The specific boronic acid may be prone to homocoupling.1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent.[20] 2. Add a small amount of a reducing agent or ensure the reaction conditions favor the in-situ reduction of Pd(II). 3. Use the boronic acid in a slight excess (e.g., 1.1-1.2 equivalents).
Formation of Alkyne Dimers (Sonogashira) 1. This is a common side reaction in copper-catalyzed Sonogashira couplings (Glaser coupling).1. Switch to a copper-free Sonogashira protocol.[7] 2. Use a less reactive copper source or add the alkyne slowly to the reaction mixture.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents degas Improve Degassing Technique (e.g., Freeze-Pump-Thaw) check_reagents->degas Reagents OK change_ligand Screen Different Ligands (e.g., Bulky, Electron-Rich) degas->change_ligand No Improvement change_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) change_ligand->change_base No Improvement increase_temp Increase Reaction Temperature change_base->increase_temp No Improvement optimize Reaction Optimized increase_temp->optimize Improvement Seen Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Br)L2 Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L2 OxAdd->Transmetal Transmetalation RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

References

Technical Support Center: Optimizing the Synthesis of Methyl 2-bromo-5-methylthiophene-3-carboxylate for High Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-5-methylthiophene-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. The synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents common challenges related to purity, including the formation of di-substituted byproducts and degradation during purification. This guide provides in-depth, field-tested solutions to these issues, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Our objective is to empower you with the knowledge to not only troubleshoot existing protocols but to proactively design more robust and efficient syntheses, leading to higher purity and yield of your target compound.

Troubleshooting Guide: Common Purity Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound. Each issue is analyzed from a mechanistic standpoint to provide targeted, effective solutions.

Q1: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?

Root Cause Analysis: The formation of a dibrominated impurity, likely Methyl 2,4-dibromo-5-methylthiophene-3-carboxylate, is a classic case of over-bromination. The thiophene ring, activated by both the sulfur atom and the C5-methyl group, is highly susceptible to a second electrophilic attack, even with the deactivating effect of the C3-ester group. This is particularly common when using highly reactive brominating agents like elemental bromine (Br₂) or when reaction conditions are not sufficiently controlled.

Strategic Solutions:

  • Choice of Brominating Agent: The reactivity of the electrophile is the most critical variable. For selective mono-bromination of activated heterocycles, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine.[1] NBS provides a low, steady concentration of electrophilic bromine, which kinetically favors the more rapid reaction at the highly activated C2 position while disfavoring the slower reaction at the less-activated C4 position.[2]

  • Stoichiometric Precision: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of NBS. An excess of the brominating agent will inevitably lead to the formation of the dibrominated product once the starting material is consumed.

  • Temperature Management: Perform the reaction at reduced temperatures to moderate reactivity. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature provides excellent control. Lower temperatures decrease the reaction rate, enhancing the selectivity for the most activated site.

  • Controlled Reagent Addition: Instead of adding the NBS all at once, add it portion-wise or as a solution dropwise over a period of 30-60 minutes. This maintains a low concentration of the electrophile, further suppressing the over-reaction.

ParameterPoor Condition (High Impurity)Optimized Condition (High Purity)Rationale
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a milder, more selective source of electrophilic bromine.[1]
Stoichiometry > 1.1 equivalents1.0 - 1.05 equivalentsPrevents excess reagent from reacting further after initial bromination.
Temperature Room Temperature / Reflux0 °C to Room TemperatureLower temperature increases selectivity by favoring the faster reaction.
Solvent Acetic AcidAcetonitrile, THFAprotic solvents prevent the formation of highly reactive protonated bromine species.
Q2: The reaction is incomplete, leaving substantial unreacted starting material. How can I drive the reaction to completion without generating impurities?

Root Cause Analysis: An incomplete reaction can stem from several factors: insufficient activation of the brominating agent, poor solubility of reagents, or simply not allowing enough time for the reaction to proceed at a controlled temperature.

Strategic Solutions:

  • Reaction Monitoring: The most crucial tool is Thin-Layer Chromatography (TLC) . Monitor the reaction every 15-30 minutes. The reaction is complete only when the starting material spot has been fully consumed. Do not rely on a fixed reaction time.

  • Solvent Selection: Ensure all reagents are fully dissolved. Acetonitrile is an excellent solvent for this reaction as it readily dissolves both the thiophene substrate and NBS. Tetrahydrofuran (THF) is also a suitable alternative.[3]

  • Gradual Temperature Increase: If the reaction is sluggish at 0 °C (as observed by TLC), allow the ice bath to expire and the reaction to stir at ambient temperature. This gentle increase in thermal energy is often sufficient to push the reaction to completion without compromising selectivity.

Troubleshooting Workflow for Incomplete Reactions

Fig. 1: Decision workflow for managing incomplete bromination.
Q3: My product appears to degrade during silica gel column chromatography, resulting in low yield and colored fractions. What is happening and how can I fix it?

Root Cause Analysis: Halogenated thiophenes, particularly those bearing electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel.[4] The Lewis acidic sites on the silica surface can catalyze decomposition, leading to colored impurities and loss of product.

Strategic Solutions:

  • Silica Gel Deactivation: This is the most effective solution. Neutralize the silica gel before use by flushing the packed column with a solvent system containing a small amount of a tertiary amine base, such as 1-3% triethylamine (TEA) in your starting eluent .[4] This neutralizes the acidic sites and prevents product degradation.

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina .[4]

  • Efficient Chromatography: Minimize the time your compound spends on the column.

    • Choose the Right Eluent: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3.[4]

    • Use Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This "dry load" method results in sharper bands and better separation.[4]

Optimized Purification Workflow dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica"];

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References

"Methyl 2-bromo-5-methylthiophene-3-carboxylate" stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-bromo-5-methylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and successful application of this compound in your experiments. Here, we address common stability issues, provide in-depth troubleshooting guides, and answer frequently asked questions based on the fundamental chemical principles of thiophene derivatives.

Understanding the Molecule: Inherent Instabilities

This compound is a substituted thiophene, a class of heterocyclic compounds known for their utility in medicinal chemistry. However, the combination of a brominated thiophene ring and a methyl ester functionality introduces potential stability challenges. The primary pathways for degradation include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture or acidic/basic conditions, yielding 2-bromo-5-methylthiophene-3-carboxylic acid and methanol.[1][2][3]

  • Oxidation: The electron-rich thiophene ring can be oxidized, especially when exposed to strong oxidizing agents or atmospheric oxygen over time. This can lead to the formation of sulfoxides or sulfones, and in some cases, dimerization or polymerization of the thiophene moiety.[4][5]

  • Photodegradation: Brominated aromatic compounds and thiophenes can be sensitive to light, particularly UV radiation.[6] Energy from light can promote degradative pathways.

  • Thermal Decomposition: While many thiophene derivatives exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[7][8][9]

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, adherence to proper storage and handling procedures is critical.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the thiophene ring.
Light Amber vial or stored in the darkProtects against photodegradation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis of the methyl ester.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Keep away from heat, sparks, and open flames.[10]

  • Avoid strong oxidizing agents.[11]

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound.

Issue 1: Low Assay Value or Appearance of a More Polar Impurity in HPLC Analysis
  • Potential Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure that all solvents used for sample preparation and analysis are anhydrous.

    • Control pH: Avoid acidic or basic conditions in your sample matrix if possible.

    • Fresh Samples: Prepare solutions fresh and analyze them promptly.

    • LC-MS Analysis: Confirm the identity of the impurity by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom.

Issue 2: Discoloration of the Compound (e.g., Yellowing or Darkening)
  • Potential Cause: Oxidation or slow polymerization of the thiophene ring. This can be initiated by exposure to air or light.

  • Troubleshooting Steps:

    • Inert Atmosphere: If not already practiced, handle and store the compound under an inert atmosphere. Consider aliquoting the material upon receipt to minimize repeated exposure of the bulk container to air.

    • Light Protection: Ensure the compound is stored in a light-blocking container and handled under subdued light.

    • Purity Check: Analyze the discolored material by HPLC or NMR to identify any new impurities.

Issue 3: Inconsistent Reaction Yields in Cross-Coupling Reactions (e.g., Suzuki, Stille)
  • Potential Cause: Degradation of the starting material, leading to a lower effective concentration. The presence of impurities (like the hydrolyzed carboxylic acid) can also interfere with catalytic cycles.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Always check the purity of the this compound before use, especially if it has been stored for an extended period.

    • Use Freshly Opened/Purified Material: For critical reactions, it is best to use a freshly opened bottle or to purify the material if degradation is suspected.

    • Optimize Reaction Conditions: Ensure that the reaction conditions (e.g., base, solvent) are compatible with the ester functionality to prevent in-situ hydrolysis.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Impurity Peak) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvents, pH, Exposure Time) start->check_handling analyze_sample Analyze Sample by HPLC/LC-MS check_storage->analyze_sample check_handling->analyze_sample identify_impurity Identify Impurity analyze_sample->identify_impurity hydrolysis Hydrolysis Product Detected (Carboxylic Acid) identify_impurity->hydrolysis oxidation Oxidation/Other Product Detected identify_impurity->oxidation remediate_hydrolysis Implement Corrective Actions: - Use anhydrous solvents - Control pH - Prepare fresh solutions hydrolysis->remediate_hydrolysis Yes remediate_oxidation Implement Corrective Actions: - Use inert atmosphere - Protect from light - Aliquot stock oxidation->remediate_oxidation Yes retest Re-run Experiment with Corrected Procedures remediate_hydrolysis->retest remediate_oxidation->retest end Problem Resolved retest->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from moisture and light. For routine laboratory use, storage at 2-8°C under the same conditions is acceptable for shorter periods.

Q2: My sample of this compound has turned slightly yellow. Is it still usable?

A2: A slight yellowing may indicate minor oxidation or degradation. While it might still be suitable for some applications, it is crucial to first assess its purity by a suitable analytical method like HPLC or NMR. If significant impurities are detected, purification (e.g., by column chromatography) may be necessary before use in sensitive reactions.

Q3: Can I use protic solvents like methanol or ethanol to dissolve this compound?

A3: While the compound is likely soluble in these solvents, prolonged storage in protic solvents is not recommended as it can facilitate the hydrolysis of the methyl ester. If you must use a protic solvent, prepare the solution immediately before use and do not store it. Aprotic solvents such as THF, dichloromethane, or toluene are generally preferred.

Q4: What are the expected byproducts if the compound degrades?

A4: The most common degradation byproduct is 2-bromo-5-methylthiophene-3-carboxylic acid, formed via hydrolysis of the methyl ester.[1][2][3] Other potential byproducts could arise from oxidation of the thiophene ring, which may result in more complex structures or polymeric material.

Q5: Is this compound sensitive to air?

A5: Yes, the thiophene ring can be sensitive to atmospheric oxygen over time, potentially leading to oxidation. It is best practice to handle and store the compound under an inert atmosphere to maximize its shelf life.

References

Overcoming steric hindrance in reactions of "Methyl 2-bromo-5-methylthiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "Methyl 2-bromo-5-methylthiophene-3-carboxylate." This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile thiophene building block in their synthetic endeavors. The unique substitution pattern of this molecule—a bromine at the C2 position, a methyl ester at C3, and a methyl group at C5—presents specific challenges, most notably steric hindrance, which can significantly impact reaction outcomes.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles and achieve your synthetic goals.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactivity challenges with this substrate?

    • Why is steric hindrance a major issue?

    • Which cross-coupling reactions are most affected?

    • What are the first steps I should take if my reaction fails?

  • Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

    • Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

    • Problem 2: Poor Yields in Sonogashira Coupling

    • Problem 3: Difficulties in Buchwald-Hartwig Amination

    • Problem 4: Inefficiency in Stille Coupling

  • Experimental Protocols & Methodologies

    • General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

    • General Protocol for a Copper-Free Sonogashira Coupling

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity challenges associated with this compound?

The main challenge stems from the steric congestion around the C2-bromo reaction site. The adjacent methyl carboxylate group at the C3 position exerts significant steric hindrance, which can impede the approach of the palladium catalyst and the coupling partner. This makes critical steps in the catalytic cycle, such as oxidative addition and reductive elimination, more difficult.[1][2] The C5-methyl group further contributes to the electron-rich nature of the thiophene ring, which can slow down the rate-limiting oxidative addition step in many cross-coupling reactions.[3]

Q2: Can you illustrate why steric hindrance is such a critical factor for this molecule?

Certainly. The palladium catalyst, coordinated to bulky phosphine ligands, must approach the C-Br bond to initiate the catalytic cycle. The methyl ester at C3 physically obstructs this approach.

Logical Flow: The Impact of Steric Hindrance

cluster_substrate Substrate Environment cluster_catalyst Catalytic Complex cluster_outcome Reaction Steps & Outcome Substrate Methyl 2-bromo-5- methylthiophene-3-carboxylate Ester Bulky C3-Ester Group Bromine C2-Bromine Site OA Oxidative Addition Ester->OA Hinders Approach RE Reductive Elimination Ester->RE Hinders Catalyst Pd(0) Catalyst + Bulky Ligands Catalyst->OA Initiates OA->RE Leads to Yield Low Yield / No Reaction RE->Yield Is Impeded, Resulting in

Caption: Steric hindrance from the C3-ester group impeding catalyst approach.

This obstruction raises the activation energy for key steps, primarily the oxidative addition of the palladium catalyst to the C-Br bond.[4]

Q3: Which cross-coupling reactions are most commonly affected by this steric hindrance?

Virtually all palladium-catalyzed cross-coupling reactions can be affected, but the severity depends on the steric bulk of the incoming nucleophile and the specific reaction mechanism. The most common reactions where researchers face issues include:

  • Suzuki-Miyaura Coupling: Coupling with sterically demanding boronic acids or esters can be particularly challenging.[1][2]

  • Sonogashira Coupling: The linear geometry of the alkyne coupling partner can sometimes alleviate hindrance, but bulky terminal alkynes can still pose a problem.[5][6]

  • Buchwald-Hartwig Amination: The size of the amine nucleophile is a critical factor. Secondary amines or bulky primary amines often lead to lower yields.[7][8][9]

  • Stille Coupling: While often robust, the toxicity and stability of organotin reagents make optimizing these reactions for hindered substrates less desirable.[10][11][12]

Q4: My reaction with this compound failed. What are the first troubleshooting steps I should take?

Before performing a complete re-optimization, verify these fundamental points:

  • Reagent Quality: Ensure the integrity of your palladium catalyst, ligands, and base. Are they fresh? Have they been stored under appropriate inert conditions?

  • Solvent Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[13]

  • Inert Atmosphere: Confirm your reaction was set up and maintained under a robust inert atmosphere (Argon or Nitrogen).[14]

  • Control Reaction: If possible, run a parallel reaction with a less hindered substrate (e.g., 2-bromothiophene or bromobenzene) and your chosen coupling partner.[3] If this control reaction works, the issue is almost certainly related to the steric hindrance of your specific substrate.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

You've attempted to couple an arylboronic acid with this compound and see mostly starting material by TLC or LC-MS analysis.

Causality Analysis

The likely culprit is a failed or extremely slow oxidative addition step, hampered by the C3-ester group. The choice of ligand and base is critical to overcoming this barrier. Standard catalysts like Pd(PPh₃)₄ often fail with such hindered substrates.[4][15]

Troubleshooting Solutions
Solution CategoryActionable StepRationale
Catalyst/Ligand Switch to a catalyst system designed for hindered substrates. Use bulky, electron-rich phosphine ligands.These ligands promote the crucial oxidative addition step and stabilize the active palladium species.[1][15][16] They increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Br bond.
Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type biaryl phosphine ligands.These have proven effective for coupling sterically demanding substrates.[1][3]
Use a pre-formed catalyst (precatalyst) like SPhos Pd G3 or XPhos Pd G3.Precatalysts ensure the efficient in-situ generation of the active Pd(0) species, leading to more reproducible results.
Base Selection Use a stronger, non-nucleophilic base.A strong base is required to facilitate the transmetalation step. Poor solubility of the base can also be an issue.
Recommended Bases: K₃PO₄, Cs₂CO₃.These bases are commonly used and effective in hindered Suzuki couplings. Grinding the K₃PO₄ to a fine powder can improve reproducibility.[3]
Solvent & Temp. Switch to a higher-boiling point solvent.This allows the reaction to be driven to completion at elevated temperatures.
Recommended Solvents: Toluene, Dioxane, or DME, often with a small amount of water.The water is often necessary to help dissolve the inorganic base and facilitate the catalytic cycle.[3][17]
Increase the reaction temperature."Heat it till it works or breaks" is a common mantra.[13][18] For hindered substrates, temperatures of 100-110 °C are common.

Workflow: Optimizing a Hindered Suzuki Coupling

Start Failed Suzuki Reaction: Low Conversion Step1 Switch Ligand: Use Buchwald-type (e.g., SPhos, XPhos) Start->Step1 Primary Action Step2 Change Base: Use K₃PO₄ or Cs₂CO₃ Step1->Step2 If still slow Success Successful Coupling: High Yield Step1->Success Step3 Change Solvent & Temp: Toluene or Dioxane Increase Temp to 100-110°C Step2->Step3 If still slow Step2->Success Step4 Consider Boronate Ester: Use Pinacol (BPin) or MIDA boronate esters Step3->Step4 For stability/ solubility issues Step3->Success Step4->Success

Caption: A step-by-step troubleshooting workflow for Suzuki reactions.

Problem 2: Poor Yields in Sonogashira Coupling

You are attempting to couple a terminal alkyne and observe a complex mixture of products, including starting material and homocoupled alkyne (Glaser coupling).

Causality Analysis

The Sonogashira reaction is sensitive to both steric hindrance and reaction conditions.[5][6] The use of a copper co-catalyst can often lead to undesirable alkyne homocoupling, especially if the cross-coupling is slow. The steric bulk of the alkyne itself is a major determinant of success.[5]

Troubleshooting Solutions
Solution CategoryActionable StepRationale
Catalyst System Employ a copper-free Sonogashira protocol.This eliminates the primary pathway for Glaser homocoupling, leading to a cleaner reaction profile.[19]
Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand.These systems are highly effective in copper-free conditions. The ligand choice is critical for activating the hindered substrate.
Recommended Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) or related bulky, electron-rich phosphines.These ligands have been shown to be ideal for Sonogashira reactions, accelerating the key catalytic steps.[5][20]
Base & Solvent Use a suitable amine base that can also act as the solvent.The base is crucial for deprotonating the terminal alkyne.
Recommended Bases: Diisopropylamine (i-Pr₂NH) or triethylamine (Et₃N).These are standard bases for Sonogashira couplings.[20]
Alkyne Partner If coupling a very bulky alkyne, increase catalyst loading and reaction time.Extremely hindered coupling partners require more forcing conditions to achieve reasonable conversion.[5][6]
Problem 3: Difficulties in Buchwald-Hartwig Amination

Your attempt to couple a primary or secondary amine results in low yield, with significant starting material remaining.

Causality Analysis

This C-N bond-forming reaction is highly dependent on the ligand's ability to facilitate the reductive elimination step, which can be sterically hindered.[7][21] The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.

Troubleshooting Solutions
Solution CategoryActionable StepRationale
Ligand Selection Use a specialized biaryl phosphine ligand developed for amination.These ligands are designed to promote the C-N reductive elimination from the palladium center, which is often the rate-limiting step.
Recommended Ligands: Xantphos, BrettPhos, or Josiphos-type ligands.These have a wide bite angle and steric bulk that are well-suited for facilitating amination reactions.[8]
Base Selection Use a strong, non-nucleophilic alkoxide base.A strong base is needed to form the palladium-amido complex after initial amine coordination.
Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS).These are the most common and effective bases for Buchwald-Hartwig amination.[9][22]
Substrate Scope Be aware of amine nucleophilicity and sterics.Less hindered primary amines will generally react more readily than bulky secondary amines. Heteroaromatic amines can be particularly challenging.[8][21]
Problem 4: Inefficiency in Stille Coupling

You are using an organostannane reagent but the reaction is sluggish and requires high temperatures, leading to decomposition.

Causality Analysis

The Stille reaction's key step, transmetalation, can be slow for hindered substrates.[11] While generally tolerant of many functional groups, the reaction often requires elevated temperatures, which can be problematic. The development of modern ligands has greatly improved the efficiency of Stille couplings under milder conditions.[12]

Troubleshooting Solutions
Solution CategoryActionable StepRationale
Ligand & Additives Use bulky, electron-rich phosphine ligands.Similar to other cross-couplings, ligands like P(t-Bu)₃ can accelerate the reaction, allowing for lower temperatures.[12]
Include a Copper(I) salt as an additive.Cu(I) salts, such as CuI, are known to act as co-catalysts that accelerate the transmetalation step, a phenomenon known as the "Stille-Kelly" or "Liebeskind-Stille" coupling.
Solvent Use a polar aprotic solvent.Solvents like DMF or NMP can help to stabilize charged intermediates in the catalytic cycle and improve reaction rates.

Experimental Protocols & Methodologies

These are generalized starting protocols. You may need to adjust stoichiometry, temperature, and reaction time based on your specific coupling partners.

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1, ~0.1 M concentration).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

General Protocol for a Copper-Free Sonogashira Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%).

  • Solvent/Base Addition: Add the amine base/solvent (e.g., degassed i-Pr₂NH, ~0.2 M concentration).

  • Degassing: Bubble inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress.

  • Workup: After completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Wash, dry, and purify as described for the Suzuki coupling.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in this endeavor, offering profound insights into molecular architecture. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of Methyl 2-bromo-5-methylthiophene-3-carboxylate , a substituted thiophene derivative of interest in medicinal and materials chemistry.

The Logic of Spectral Prediction: Causality in Chemical Shifts

The chemical environment of each proton and carbon nucleus within a molecule dictates its resonance frequency in an NMR experiment. In this compound, the electron-withdrawing nature of the bromine atom and the methyl ester group, coupled with the electron-donating effect of the methyl group and the inherent aromaticity of the thiophene ring, creates a distinct electronic landscape. These competing electronic effects are the primary determinants of the observed chemical shifts.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15Singlet (s)1HH-4The sole thiophene ring proton is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the adjacent electron-withdrawing carboxylate group and the bromine atom, leading to a downfield shift into the aromatic region.
~3.85Singlet (s)3H-OCH₃The protons of the methyl ester group are in a relatively deshielded environment due to the adjacent carbonyl and oxygen atoms. They will appear as a sharp singlet.
~2.45Singlet (s)3H-CH₃The protons of the methyl group at the C-5 position of the thiophene ring are attached to an aromatic ring, causing a downfield shift compared to a typical aliphatic methyl group. They will also appear as a singlet.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic effects of their neighboring substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162C=OThe carbonyl carbon of the methyl ester is highly deshielded and will appear significantly downfield.
~141C-5The carbon atom bearing the methyl group will be downfield due to its position on the aromatic ring and the influence of the adjacent sulfur atom.
~135C-4The sole carbon atom bearing a proton on the thiophene ring.
~125C-3The carbon atom attached to the methyl ester group. Its chemical shift is influenced by the electron-withdrawing nature of this substituent.
~110C-2The carbon atom bonded to the bromine atom will be significantly shielded by the halogen's electron-donating resonance effect, despite its inductive electron-withdrawing nature.
~52-OCH₃The carbon of the methyl ester group will appear in the typical range for such functionalities.
~15-CH₃The carbon of the methyl group at the C-5 position will have a chemical shift characteristic of an alkyl group attached to an aromatic ring.

Experimental Protocols for NMR Data Acquisition

To validate the predicted spectral data, the following experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is recommended.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualizing Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted ¹H and ¹³C NMR assignments.

Caption: Molecular structure and predicted NMR assignments.

Comparative Analysis with Alternative Structures

To underscore the power of NMR in distinguishing isomers, let's consider a hypothetical isomer, Methyl 3-bromo-5-methylthiophene-2-carboxylate . In this isomer, the positions of the bromo and carboxylate substituents are swapped. This seemingly minor change would lead to significant differences in the ¹H NMR spectrum. Specifically, the thiophene proton (now at C-4) would likely experience a different chemical shift due to the change in its adjacent substituents. Furthermore, if we were to compare with a debrominated analogue, Methyl 5-methylthiophene-3-carboxylate , the C-2 carbon would appear at a much more downfield position, and a new proton signal for H-2 would emerge in the ¹H NMR spectrum, likely as a doublet coupled to H-4.

This comparative approach highlights the sensitivity of NMR spectroscopy to subtle structural variations, reinforcing its role as a definitive tool for structural elucidation.

A Comparative Guide to the Reactivity of Methyl 2-bromo-5-methylthiophene-3-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Thiophenes

In the landscape of modern synthetic chemistry, heterocyclic compounds are indispensable scaffolds for the development of novel pharmaceuticals and advanced functional materials. Among these, the thiophene ring system holds a prominent position due to its unique electronic properties and versatile functionalization capacity.[1] Brominated thiophenes, in particular, serve as critical building blocks, enabling the construction of complex molecular architectures through a variety of transition metal-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-bromo-5-methylthiophene-3-carboxylate , a polysubstituted thiophene derivative. Its performance in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions will be objectively compared with other foundational brominated thiophenes. By examining the interplay of electronic and steric effects, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational synthetic design and methodological optimization.

Understanding Reactivity: Structural and Electronic Underpinnings

The reactivity of a brominated thiophene in a cross-coupling reaction, which typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, is not uniform. It is dictated by the position of the bromine atom and the nature of other substituents on the thiophene ring.

The α- vs. β-Position Reactivity Dichotomy

The thiophene ring is an electron-rich aromatic system.[3] However, the positions on the ring are not electronically equivalent. The C2 (α) position is more electron-deficient and its corresponding proton is more acidic than those at the C3 (β) position.[4] This inherent electronic disparity leads to a general reactivity trend where the C-Br bond at an α-position (C2 or C5) is more susceptible to oxidative addition by a palladium(0) catalyst than a C-Br bond at a β-position (C3 or C4). Consequently, 2-bromothiophene generally exhibits higher reactivity than 3-bromothiophene in most palladium-catalyzed cross-coupling reactions, often resulting in faster reaction rates and higher yields under identical conditions.[4][5]

Deconstructing this compound

Our target molecule possesses a unique combination of substituents that modulate the intrinsic reactivity of the 2-bromothiophene core:

  • Bromine at C2 (α-position): This placement confers high intrinsic reactivity for oxidative addition, the rate-determining step in many cross-coupling cycles.

  • Electron-Withdrawing Group (EWG) at C3: The methyl carboxylate (-CO₂Me) group at the adjacent C3 position significantly lowers the electron density of the thiophene ring. This electron-withdrawing effect further polarizes the C2-Br bond, making the C2 carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[6]

  • Electron-Donating Group (EDG) at C5: The methyl (-CH₃) group at the C5 position is a weak electron-donating group. It slightly increases the overall electron density of the ring, though its effect is likely overshadowed by the potent EWG at C3.

  • Steric Considerations: The presence of a substituent at C3 introduces potential steric hindrance around the C2 reaction center.[7] This could impede the approach of bulky phosphine-ligated palladium catalysts, a factor that must be considered during catalyst and ligand selection.

The diagram below illustrates the key factors influencing the reactivity of brominated thiophenes.

G cluster_0 Primary Factors cluster_1 Detailed Effects Reactivity Overall Reactivity in Cross-Coupling Position Position of Bromine (α vs. β) Reactivity->Position Governs intrinsic C-Br bond lability Electronic Electronic Effects (EWG vs. EDG) Reactivity->Electronic Modulates rate of oxidative addition Steric Steric Hindrance Reactivity->Steric Impacts catalyst accessibility Alpha α-Position (C2/C5) More Reactive Position->Alpha Beta β-Position (C3/C4) Less Reactive Position->Beta EWG EWG (e.g., -CO₂Me) Increases Reactivity Electronic->EWG EDG EDG (e.g., -Me) Slightly Decreases Reactivity (relative to unsubstituted) Electronic->EDG Hindrance Bulky Groups May Decrease Rate Steric->Hindrance

Caption: Factors influencing the reactivity of brominated thiophenes.

Comparative Performance in Key Cross-Coupling Reactions

The following sections compare the expected and documented reactivity of this compound against benchmark bromothiophenes in five seminal cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[8] The reactivity order for simple bromothiophenes is firmly established as 2-bromothiophene > 3-bromothiophene.[4]

For this compound, the potent electron-withdrawing ester group at C3 is expected to significantly accelerate the rate-limiting oxidative addition step, making it a highly reactive substrate for Suzuki coupling, likely exceeding the reactivity of unsubstituted 2-bromothiophene.

Table 1: Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBromothiophene SubstrateCatalyst / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O80-1001285-95[4]
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O80-10012-2480-90[4]
3This compound (Predicted)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-902-6>90
42,5-Dibromothiophene (Monocoupling)Pd(PPh₃)₄Na₂CO₃Toluene/H₂ORT-504-870-85

Note: Data is compiled from various literature sources and representative examples. Direct comparative studies under identical conditions are limited. Predicted data for the title compound is based on established reactivity principles.

Stille Coupling

The Stille reaction couples an organic halide with an organotin compound.[9][10] While powerful, its application is often limited by the toxicity of the tin reagents.[10] The reactivity trends mirror those of the Suzuki coupling, with the rate of transmetalation also being a key factor. The C-Br bond at the C2 position of our target molecule is primed for efficient coupling, and the reaction should proceed readily.

Table 2: Representative Data for Stille Coupling with (Tributylstannyl)benzene

EntryBromothiophene SubstrateCatalyst / LigandAdditiveSolventTemp. (°C)Time (h)Typical Yield (%)
12-BromothiophenePd(PPh₃)₄NoneToluene11016~90
23-BromothiophenePd(PPh₃)₄NoneToluene11024~75-85
3This compound (Predicted)PdCl₂(PPh₃)₂CuIDMF804-12>90
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis. The success of this reaction is highly dependent on the choice of ligand, as reductive elimination to form the C-N bond can be challenging.[11] Electron-deficient aryl halides, such as our target molecule, are often excellent substrates for this transformation.[12]

Table 3: Representative Data for Buchwald-Hartwig Amination with Aniline

EntryBromothiophene SubstrateCatalyst / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
12-BromothiophenePd₂(dba)₃ / BINAPNaOtBuToluene10012-1880-95
23-BromothiophenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11018-2470-85[4]
3This compound Pd(OAc)₂ / XantphosCs₂CO₃Dioxane100-1208-16>85[12]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[13] The reaction generally works well with electron-deficient aryl halides. Given the electron-withdrawing nature of the ester group, this compound is expected to be an excellent substrate, likely undergoing reaction under milder conditions than unsubstituted 2-bromothiophene.[6]

Table 4: Representative Data for Heck Reaction with Styrene

EntryBromothiophene SubstrateCatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
12-BromothiophenePd(OAc)₂ / PPh₃Et₃NDMF100-1201670-80
23-BromothiophenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF120-1402450-70[14]
3This compound (Predicted)Pd(OAc)₂K₂CO₃DMA100-1106-12>85
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[15] The reactivity order for halides is I > Br > Cl.[15] The high reactivity of the C2-Br bond in our target molecule makes it a suitable candidate for this transformation.

Table 5: Representative Data for Sonogashira Coupling with Phenylacetylene

EntryBromothiophene SubstrateCatalyst / CocatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
12-BromothiophenePdCl₂(PPh₃)₂ / CuIEt₃NTHF658-1285-95
23-BromothiophenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8016-2470-85
3This compound (Predicted)PdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene60-804-8>90

Experimental Protocols & Methodologies

To provide a practical context, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling and a general experimental workflow are provided below.

General Experimental Workflow for Cross-Coupling

The following diagram outlines a standard workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

G A 1. Reagent Preparation (Flask under Inert Gas) B 2. Addition of Substrate, Boronic Acid, Base A->B C 3. Degassing and Addition of Solvent B->C D 4. Addition of Pd Catalyst & Ligand C->D E 5. Reaction Heating (Monitor by TLC/GC-MS) D->E F 6. Aqueous Workup (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard experimental workflow for cross-coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure adapted from established methodologies.[16]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling the inert gas through it for 15 minutes.

  • Catalyst Addition: To the stirring mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd L | Pd(II)-R | X Pd0->OxAdd Oxidative Addition ArBr R-X (Bromothiophene) ArBr->OxAdd Boronic R'-B(OH)₂ + Base Trans L | Pd(II)-R | R' Boronic->Trans OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R-R' (Coupled Product) Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Outlook

The analysis presented in this guide demonstrates that This compound is a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions.

Key Findings:

  • High Reactivity: The presence of the bromine atom at the activated C2 (α) position, combined with the strong electron-withdrawing effect of the C3-carboxylate group, renders this substrate more reactive than unsubstituted 2-bromothiophene in many standard cross-coupling reactions.

  • Broad Applicability: It is an excellent candidate for a wide range of transformations, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, Heck, and Sonogashira couplings.

  • Predictable Performance: Its reactivity can be rationally predicted based on fundamental principles of physical organic chemistry, allowing for efficient planning of synthetic routes. The primary consideration for optimization is the potential for steric hindrance from the C3-substituent, which may necessitate the use of less bulky ligands for optimal catalyst performance.

For researchers in medicinal chemistry and materials science, this compound represents a powerful and efficient entry point for the synthesis of highly functionalized thiophene-containing molecules. Its robust reactivity profile facilitates the construction of diverse molecular libraries, accelerating the discovery of new therapeutic agents and advanced materials.

References

A Tale of Two Heterocycles: A Comparative Guide to "Methyl 2-bromo-5-methylthiophene-3-carboxylate" and its Furan Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the choice of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical and biological properties of a target molecule. Among the myriad of options, five-membered aromatic heterocycles, particularly thiophenes and furans, have emerged as indispensable building blocks.[1][2] This guide provides an in-depth, objective comparison of Methyl 2-bromo-5-methylthiophene-3-carboxylate and its corresponding furan analog, Methyl 2-bromo-5-methylfuran-3-carboxylate . We will delve into their intrinsic properties and comparative performance in key synthetic transformations, supported by experimental data from closely related systems, to empower researchers in making informed decisions for their synthetic campaigns.

The Thiophene and Furan Scaffolds: A Physicochemical Overview

Thiophene and furan, while structurally similar, exhibit distinct electronic and physical properties stemming from the nature of their respective heteroatoms—sulfur and oxygen.[3] These differences have a cascading effect on the reactivity and stability of their derivatives.

Aromaticity and Stability: The order of aromaticity for five-membered heterocycles is generally considered to be Benzene > Thiophene > Pyrrole > Furan.[3] Thiophene's greater aromaticity, attributed to the ability of sulfur's 3d orbitals to participate in electron delocalization, generally translates to higher thermal and environmental stability in its derivatives compared to their furan counterparts.[3] Polythiophenes, for instance, are known for their robustness, while polyfurans have historically been noted for their susceptibility to degradation upon exposure to light and air.[3]

Electronic Properties: Oxygen's higher electronegativity compared to sulfur makes the furan ring more electron-rich and thus more susceptible to oxidation.[3] This also influences the reactivity of substituents on the ring. For instance, the carbon-bromine bond in a bromofuran is generally considered weaker than in a bromothiophene, which can affect the kinetics of cross-coupling reactions.

Table 1: Physicochemical Property Comparison of Thiophene and Furan Derivatives

PropertyThiophene DerivativesFuran DerivativesRationale
Aromaticity HigherLowerSulfur's 3d orbitals contribute to enhanced electron delocalization.[3]
Stability Generally More StableGenerally Less StableGreater aromaticity leads to increased thermal and environmental stability.[3]
Oxidation Potential LowerHigherThe more electronegative oxygen in furan holds electrons more tightly.[3]
Hydrogen Bonding Sulfur is a weak H-bond acceptorOxygen is a moderate H-bond acceptorOxygen's higher electronegativity allows for stronger hydrogen bond interactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The true utility of building blocks like this compound and its furan analog lies in their ability to undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are paramount in this regard. Generally, 2-bromothiophenes exhibit higher reactivity than their 3-bromo counterparts in these reactions due to the more electron-deficient nature of the C2 position, which facilitates the initial oxidative addition of the palladium(0) catalyst.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. While direct comparative data for our target molecules is scarce, studies on related brominated thiophenes and furans provide valuable insights. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids proceeds in moderate to good yields, highlighting the utility of the bromothiophene scaffold.[5]

Causality Behind Experimental Choices: The choice of a phosphine-free palladium catalyst or one with bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid. A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic and inorganic reagents.[6]

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Yields for Thiophene and Furan Analogs

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane9033 (monosubstituted)[5]
2,4-DibromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8085 (monosubstituted)[7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromothiophene Derivative

  • To an oven-dried Schlenk flask, add the bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8][9] Both bromothiophenes and bromofurans are competent substrates in this transformation. Studies on the Heck reaction of 2- and 3-bromothiophenes with pent-4-en-2-ol have shown that moderate yields of the corresponding ketones can be obtained.[10]

Causality Behind Experimental Choices: The choice of a palladium precursor like Pd(OAc)₂ and a phosphine ligand is standard.[11] The base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.[11] High temperatures are often necessary to drive the reaction to completion.

Table 3: Representative Heck Reaction Conditions and Yields for Thiophene and Furan Analogs

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromothiophenePent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ / TetraphosphineK₂CO₃Dioxane140~50-60 (ketone)[10]
Phenyl Iodide2,3-DihydrofuranPd(OAc)₂K₂CO₃DMF70~80-90[12]

Experimental Protocol: Heck Reaction of a Bromothiophene Derivative

  • To a dry Schlenk tube, add the bromothiophene (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Olefin_Complex Olefin_Complex Aryl-Pd(II)-Br(L2)->Olefin_Complex Olefin Coordination Insertion_Product Insertion_Product Olefin_Complex->Insertion_Product Migratory Insertion Hydrido-Pd(II)_Complex Hydrido-Pd(II)_Complex Insertion_Product->Hydrido-Pd(II)_Complex β-Hydride Elimination Hydrido-Pd(II)_Complex->Pd(0)L2 Reductive Elimination (Base) Coupled_Alkene Coupled Alkene Hydrido-Pd(II)_Complex->Coupled_Alkene

Caption: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes. Both bromothiophenes and bromofurans are suitable substrates.

Causality Behind Experimental Choices: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base is used both to deprotonate the terminal alkyne and as a solvent. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]

Table 4: Representative Sonogashira Coupling Conditions for Thiophene and Furan Analogs

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Reference
3-Bromo-6-methyl-1,2,4,5-tetrazineTerminal AlkynesPd(OAc)₂ / P(p-tol)₃DBUN/A80[16]
Aryl Bromides2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBUN/A80[15]

Experimental Protocol: Sonogashira Coupling of a Bromothiophene Derivative

  • To a solution of the bromothiophene (1.0 mmol) in THF (5 mL) in a Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.025 mmol), and diisopropylamine (7.0 mmol).

  • Add the terminal alkyne (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[17][18] This reaction is of immense importance in medicinal chemistry for the preparation of arylamines.

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base.[19][20] The choice of ligand is critical and can significantly influence the reaction's efficiency and substrate scope. The base is necessary for the deprotonation of the amine to form the palladium-amido complex.

Table 5: Representative Buchwald-Hartwig Amination Conditions

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Reference
3-Bromo-5-methoxypyridinePrimary/Secondary AminesPd₂(dba)₃ / XPhosNaOt-BuToluene80-100[20]
2-Amino-5-bromo-4-methylpyridineVolatile AminesPd(OAc)₂ / dpppNaOt-BuToluene80-100[19]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromothiophene Derivative

  • In a glovebox, add the bromothiophene (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol) to a vial.

  • Add anhydrous toluene (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Aryl-Pd(II)-Br(L) Aryl-Pd(II)-Br(L) Pd(0)L->Aryl-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Amine_Complex Amine_Complex Aryl-Pd(II)-Br(L)->Amine_Complex Amine Coordination (R2NH) Amido_Complex Amido_Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L Reductive Elimination Arylamine Arylamine Product Amido_Complex->Arylamine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

Both this compound and its furan analog are valuable and versatile building blocks in organic synthesis. The choice between them will ultimately depend on the specific goals of the research program.

The thiophene derivative offers the advantage of generally higher stability and, in many cases, enhanced reactivity in palladium-catalyzed cross-coupling reactions. This can translate to milder reaction conditions and potentially higher yields, which are critical considerations in large-scale synthesis and the development of efficient synthetic routes.

The furan analog , on the other hand, may be preferred when seeking to introduce a more polar and potentially more metabolically labile scaffold, which can be advantageous in tuning the pharmacokinetic properties of a drug candidate. The inherent reactivity differences also present opportunities for selective functionalization in more complex molecular architectures.

Future research should focus on direct, head-to-head comparative studies of these and other substituted thiophene and furan building blocks under standardized conditions. Such data would be invaluable to the scientific community, enabling more rational and data-driven decisions in the design and execution of synthetic strategies for the discovery of new medicines and materials.

References

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-bromo-5-methylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the robust and unambiguous characterization of novel chemical entities is the bedrock of successful research and development. Thiophene derivatives, particularly scaffolds like Methyl 2-bromo-5-methylthiophene-3-carboxylate, are of significant interest due to their prevalence in biologically active compounds.[1][2] The precise arrangement of substituents on the thiophene ring dictates the molecule's pharmacological properties. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for structural confirmation, purity assessment, and ultimately, for building a reliable structure-activity relationship (SAR).

This guide provides an in-depth comparison of the essential analytical methods for characterizing this compound and its derivatives. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that each step provides a layer of validation for the next.

The Strategic Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary Characterization & Purity cluster_definitive Definitive Confirmation A Crude Synthetic Product B Mass Spectrometry (MS) Confirms Molecular Weight & Halogen Presence A->B Initial analysis C NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Molecular Structure & Connectivity A->C Initial analysis F Elemental Analysis Confirms Elemental Composition (C,H,S,Br) B->F Compositional validation D HPLC / UPLC Assesses Purity & Quantifies Components C->D Purity check C->F Compositional validation D->F Compositional validation H Fully Characterized Compound (Structure, Purity, Composition Confirmed) D->H Final confirmation E FT-IR Spectroscopy Identifies Functional Groups E->F Compositional validation G Single Crystal X-Ray Definitive 3D Structure & Stereochemistry F->G For definitive structure F->H Final confirmation G->H Final confirmation

Caption: A logical workflow for the comprehensive characterization of a novel thiophene derivative.

Mass Spectrometry (MS): The First Proof of Identity

Mass spectrometry is the initial and most crucial step to confirm that the synthesized compound has the correct molecular weight. For organobromine compounds, it offers a unique and powerful validation feature due to the natural isotopic abundance of bromine.

Expertise & Causality: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3] This means that any molecule containing a single bromine atom will exhibit two molecular ion peaks in its mass spectrum: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by 2 m/z units and with nearly equal intensity.[3] The presence of this characteristic isotopic pattern is definitive proof of a monobrominated compound. For derivatives with two bromine atoms, an M, M+2, and M+4 pattern in a 1:2:1 intensity ratio would be expected.

Comparative Data: Expected MS Fragmentation

Compound/FragmentKey FeatureRationale
Molecular Ion [M]⁺ M⁺ and M+2 peaks of ~1:1 intensityConfirms the presence of one bromine atom.
[M - OCH₃]⁺ Loss of 31 DaFragmentation of the methyl ester group.
[M - COOCH₃]⁺ Loss of 59 DaFragmentation of the entire carboxylate group.
[M - Br]⁺ Loss of 79/81 DaCleavage of the C-Br bond.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Instrument: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a high-resolution mass spectrometer.

  • Ionization: Use standard electron impact (EI) ionization at 70 eV. This provides sufficient energy for fragmentation, aiding in structural elucidation.

  • Analysis: Acquire the full scan spectrum. Look for the molecular ion peak cluster. For this compound (C₇H₇BrO₂S, MW ≈ 236 g/mol ), expect peaks around m/z 235 and 237.

  • Validation: Confirm that the intensity ratio of the M⁺ and M+2 peaks is approximately 1:1. Analyze the major fragment ions and compare them to expected fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of atoms. For substituted thiophenes, both ¹H and ¹³C NMR are essential to confirm the substitution pattern.

Expertise & Causality: The chemical shifts (δ) of protons on the thiophene ring are highly sensitive to the electronic effects of the substituents.[4][5] In our target molecule, the single proton on the thiophene ring is flanked by the electron-donating methyl group and the electron-withdrawing carboxylate group, while also being influenced by the bromine atom. Its chemical shift provides a clear fingerprint of this specific arrangement. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment of all proton and carbon signals, which is a self-validating system.

Comparative Data: Predicted ¹H and ¹³C NMR Shifts (in CDCl₃)

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Thiophene-H 7.2 - 7.5125 - 130The sole aromatic proton, its exact shift confirms the 2,3,5-substitution pattern.
-COOCH₃ 3.8 - 3.951 - 53Typical range for a methyl ester.
Thiophene-CH₃ 2.4 - 2.614 - 16Typical range for a methyl group on an aromatic ring.
C-Br -110 - 115Carbon directly attached to bromine is shielded.
C-COOCH₃ -130 - 135Deshielded due to the electron-withdrawing ester.
C-CH₃ -140 - 145Deshielded due to substitution on the aromatic ring.
C=O -160 - 165Characteristic carbonyl carbon of an ester.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the peaks to confirm the proton ratios (1H for thiophene, 3H for OCH₃, 3H for CH₃).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • Validation: Compare the observed chemical shifts, coupling constants (if any), and integration values with the expected values. For novel derivatives, 2D NMR (COSY, HSQC, HMBC) is essential to definitively prove the connectivity.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the industry standard for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers.[6] A validated HPLC method is crucial for quality control in drug development.[6][7]

Expertise & Causality: Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[8] this compound and its derivatives are relatively nonpolar and are well-suited for separation on a C18 column. The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, is critical. A gradient elution (where the proportion of organic solvent is increased over time) is often superior to an isocratic (constant composition) method, as it allows for the effective separation of impurities with a wide range of polarities.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector, pump, autosampler, and column oven.

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase:

    • Solvent A: High-purity water (with 0.1% formic acid for improved peak shape).

    • Solvent B: Acetonitrile (with 0.1% formic acid).

  • Gradient Elution:

    • Start with 50% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B and equilibrate for 5 minutes before the next injection.

  • Detection: Monitor at a wavelength where the thiophene ring has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Validation: Inject a blank (solvent) to ensure no system peaks interfere. Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically required for subsequent biological testing.

Complementary and Definitive Techniques

While MS, NMR, and HPLC form the core of the analytical workflow, the following techniques provide additional layers of confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid technique used to identify the presence of key functional groups.[9]

  • Causality: Specific bonds vibrate at characteristic frequencies. For our target molecule, the most prominent and diagnostic peak will be the strong C=O stretch of the ester group.

  • Expected Peaks:

    • ~1720 cm⁻¹: Strong C=O stretch (ester).[10]

    • ~1500-1400 cm⁻¹: C=C stretching of the thiophene ring.[10][11]

    • ~1250 cm⁻¹: C-O stretch (ester).

    • ~3100 cm⁻¹: Aromatic C-H stretch (weak).[11]

Elemental Analysis

This technique provides the ultimate confirmation of the compound's elemental composition, validating the empirical formula.

  • Causality: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentage of C, H, N, and S.[12][13] Halogens like bromine are determined by other methods, often involving titration after combustion.

  • Validation: The experimentally determined percentages of each element must match the theoretical values calculated from the molecular formula within a narrow margin of error (typically ±0.4%). This is a critical check for purity and identity.

Single Crystal X-Ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structural determination.[14][15]

  • Causality: X-rays are diffracted by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a 3D model of the molecule.[14][16]

  • Data Obtained: It provides unambiguous information on bond lengths, bond angles, stereochemistry, and intermolecular packing in the solid state.[17][18] This level of detail is invaluable for computational modeling and understanding drug-receptor interactions.

G cluster_info Information Provided by Technique cluster_tech Analytical Technique Compound Methyl 2-bromo-5-methyl- thiophene-3-carboxylate MS Mass Spectrometry NMR NMR Spectroscopy HPLC HPLC FTIR FT-IR EA Elemental Analysis XRAY X-Ray Crystallography MW Molecular Weight & Isotopic Pattern Connectivity Atom Connectivity & Substitution Pattern Purity Purity & Quantification FuncGroups Functional Groups Composition Elemental Composition Structure3D Definitive 3D Structure MS->MW determines NMR->Connectivity elucidates HPLC->Purity assesses FTIR->FuncGroups identifies EA->Composition confirms XRAY->Structure3D provides

Caption: Relationship between analytical techniques and the information they provide for characterization.

References

A Comparative Guide to Heterocyclic Building Blocks: The Efficacy of Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. The inherent physicochemical properties of a scaffold dictate not only its reactivity in subsequent transformations but also the biological and material characteristics of the final product. This guide provides an in-depth comparison of Methyl 2-bromo-5-methylthiophene-3-carboxylate as a versatile building block against its analogous furan and pyrrole heterocycles. We will delve into the underlying principles of their reactivity, supported by experimental data for closely related systems, and provide detailed protocols for key synthetic transformations.

The Foundation: Understanding the Aromaticity and Reactivity of 5-Membered Heterocycles

The reactivity of thiophene, furan, and pyrrole is intrinsically linked to their aromaticity and the nature of the heteroatom. The general order of aromaticity is Thiophene > Pyrrole > Furan . This trend is a consequence of the electronegativity and the size of the heteroatom. Sulfur in thiophene, being the least electronegative and having 3p orbitals that can effectively overlap with the carbon 2p orbitals, leads to a more stable aromatic system. Conversely, the highly electronegative oxygen in furan holds its lone pair more tightly, resulting in less effective delocalization and lower aromaticity.

This order of aromaticity inversely correlates with their reactivity in electrophilic aromatic substitution, where the general trend is Pyrrole > Furan > Thiophene . The greater availability of the lone pair of electrons on the nitrogen in pyrrole makes the ring more electron-rich and thus more susceptible to electrophilic attack.

When considering the utility of halogenated derivatives as building blocks for cross-coupling reactions, the stability and electronic nature of the heterocyclic core play a crucial role. The electron-rich nature of these heterocycles influences the reactivity of the carbon-halogen bond, making them excellent substrates for palladium-catalyzed C-C and C-N bond formation.

A Head-to-Head Comparison: Thiophene vs. Furan vs. Pyrrole Building Blocks

For a direct comparison, we will consider this compound and its conceptual furan and pyrrole analogues: Methyl 2-bromo-5-methylfuran-3-carboxylate and Methyl 2-bromo-5-methyl-1H-pyrrole-3-carboxylate. While specific experimental data for these exact molecules are not always available in comparative studies, we can extrapolate their expected reactivity from well-established principles and data from closely related structures.

Stability and Handling

Thiophene derivatives are generally the most stable among the three, being less prone to degradation under acidic or oxidative conditions.[1] Furans are susceptible to ring-opening in the presence of strong acids, and pyrroles can be prone to polymerization. The N-H proton in pyrrole (pKa ≈ 17.5) also introduces reactivity that often necessitates the use of protecting groups, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to prevent side reactions during cross-coupling.[2]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position of these heterocycles is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for the oxidative addition step, which is often rate-limiting, is typically Bromofurans > Bromopyrroles > Bromothiophenes . This is influenced by the electron density of the ring; the more electron-rich rings can facilitate the oxidative addition of the palladium catalyst. However, the overall success and yield of a cross-coupling reaction are dependent on a multitude of factors including the specific reaction type, catalyst, ligand, base, and solvent.

Below, we present a comparative overview of the expected performance of these building blocks in four major classes of palladium-catalyzed cross-coupling reactions.

Table 1: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeThis compoundMethyl 2-bromo-5-methylfuran-3-carboxylateMethyl 2-bromo-5-methyl-1H-pyrrole-3-carboxylate (N-protected)Key Considerations
Suzuki-Miyaura Excellent substrate. The C-Br bond is readily activated.[3][4][5]Good substrate, often more reactive than thiophene analogue.Good substrate, N-protection is crucial for high yields.[6]Thiophenes are robust and tolerate a wide range of conditions. Furans may require milder conditions. Pyrroles need careful optimization of the protecting group.
Stille Well-established reactivity.[7]Expected to be a good substrate.Good substrate with N-protection.A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups, making it suitable for complex molecule synthesis.[7]
Heck Good reactivity, though may require higher temperatures than furan.[8]Generally highly reactive.Reactivity can be influenced by the N-protecting group.The Heck reaction is a powerful tool for the vinylation of aryl halides.[9]
Sonogashira Widely used and effective.[10][11]Expected to be a good substrate.Good substrate with N-protection.This reaction is invaluable for the synthesis of aryl alkynes.[10][12]

Experimental Protocols: Representative Methodologies

The following protocols are based on established procedures for similar heterocyclic building blocks and serve as a starting point for optimization.

Suzuki-Miyaura Coupling of a Bromothiophene Derivative

This protocol is adapted from the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives.[13]

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Bromothiophene, Arylboronic Acid, Pd(PPh₃)₄, and K₃PO₄ in a Schlenk flask. atmosphere Evacuate and backfill with Argon (3x). reagents->atmosphere solvent Add 1,4-dioxane and water. atmosphere->solvent heat Heat the mixture at 90 °C with vigorous stirring for 12 h. solvent->heat cool Cool to room temperature. heat->cool extract Extract with an organic solvent (e.g., ethyl acetate). cool->extract purify Dry, concentrate, and purify by column chromatography. extract->purify Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition (R-Br) pd_complex2 R-Pd(II)(C≡CR')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (R-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 alkyne H-C≡CR' alkyne->cu_acetylide Base, CuBr cu_br CuBr

References

"Methyl 2-bromo-5-methylthiophene-3-carboxylate" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Methyl 2-bromo-5-methylthiophene-3-carboxylate Derivatives

For researchers and scientists in the field of drug development, the quest for novel molecular scaffolds that can effectively and selectively target disease pathways is perpetual. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has long been recognized as a "privileged" structure in medicinal chemistry. Its unique electronic properties and ability to form a variety of interactions with biological targets have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] This guide delves into the structure-activity relationships (SAR) of derivatives based on the This compound scaffold, with a particular focus on their potential as kinase inhibitors for anticancer applications. By synthesizing data from various studies on analogous compounds, we aim to provide a predictive framework for designing more potent and selective therapeutic candidates.

The core structure, this compound, presents three key positions for chemical modification: the bromine atom at the 2-position, the methyl group at the 5-position, and the methyl carboxylate at the 3-position. Each of these sites offers a strategic handle to modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The bromine atom, in particular, serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents via cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4]

Comparative Analysis of Structural Modifications

To elucidate the SAR of the this compound scaffold, we will analyze the impact of substitutions at each key position, drawing parallels from published studies on structurally related thiophene derivatives.

The Critical Role of the 2-Position Substituent

The 2-position of the thiophene ring, occupied by a bromine atom in our parent scaffold, is a pivotal point for interaction with the target protein, often extending into the ATP-binding pocket of kinases. The introduction of various aryl or heteroaryl groups at this position can significantly influence inhibitory activity.

For instance, studies on 2-amino-3-carboxy-4-phenylthiophenes have demonstrated that electron-donating moieties on the C-4 aryl group (analogous to our C-2 position) are crucial for potent inhibition of atypical protein kinase C (aPKC).[5][6] This suggests that replacing the 2-bromo group with substituted phenyl rings could be a fruitful strategy.

Table 1: Comparative Anticancer Activity of 2-Substituted Thiophene Derivatives

Compound ID2-SubstituentTarget/Cell LineIC50 (µM)Reference
BMPT 2-(methylthio)phenylCaco-2108.657[4]
Analog 1 2-amino-thiazole derivativeVarious cancer cell linesPotent antiproliferative effects[7]
Compound 3b Fused thiophene derivativeVEGFR-20.126[8]
Compound 4c Fused thiophene derivativeVEGFR-20.075[8]
Compound 2b Thiophene carboxamide derivativeHep3B5.46[9]
Compound 2e Thiophene carboxamide derivativeHep3B12.58[9]

The data in Table 1, though from diverse thiophene scaffolds, collectively underscore the profound impact of the substituent at the 2-position on anticancer activity. The introduction of larger, more complex moieties, often capable of forming specific hydrogen bonds or hydrophobic interactions, generally leads to enhanced potency.

Fine-Tuning Activity through the 5-Position

The 5-position, bearing a methyl group in our core structure, offers an avenue for modulating selectivity and pharmacokinetic properties. While less directly involved in deep pocket binding compared to the 2-position, modifications here can influence the overall shape and electronic distribution of the molecule.

In a series of 2-aroyl-5-aminobenzo[b]thiophenes, the position of substituents on the benzothiophene ring was found to be critical for antiproliferative activity, with the most potent compounds having an amino group at the C-5 position.[10] This highlights the importance of exploring different functional groups at this position. Replacing the 5-methyl group with polar groups like amino or hydroxyl, or with more lipophilic groups, could significantly alter the biological profile.

The Influence of the 3-Carboxylate Group

The methyl carboxylate at the 3-position is another key site for modification. This group can participate in hydrogen bonding and its ester moiety can be hydrolyzed in vivo, potentially acting as a pro-drug feature.

SAR studies on 2-amino-3-carboxy-4-phenylthiophenes revealed that while the ethyl and 2-propyl esters showed significant inhibitory activity, converting the ester to an amide resulted in a considerable drop in potency.[5] Interestingly, a nitrile group at this position retained significant activity, suggesting that both the size and hydrogen bonding capacity of this group are important determinants of activity.[5]

Experimental Protocols for Evaluation

To enable researchers to validate the SAR predictions and assess the biological activity of novel derivatives, we provide detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Target kinase and its specific substrate

  • Kinase assay buffer

  • ATP solution

  • Test compounds and reference inhibitor (e.g., Sorafenib)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Setup: Add diluted test compounds or DMSO (for controls) to the wells.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer and add it to the wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for 1-2 hours.

  • Signal Detection: Add the ATP detection reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][12]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Cell culture medium and supplements

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[11]

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key SAR principles and a typical drug discovery workflow.

SAR_Summary cluster_mods Potential Modifications cluster_effects Predicted Effects Scaffold This compound 2-Bromo 5-Methyl 3-Carboxylate Mod2 Aryl/Heteroaryl Groups (e.g., Phenyl, Thiazole) Scaffold:p2->Mod2 Substitution Mod5 Polar/Lipophilic Groups (e.g., -NH2, -OH, Alkyl) Scaffold:p5->Mod5 Substitution Mod3 Ester Analogs Amides, Nitriles Scaffold:p3->Mod3 Modification Effect2 Increased Potency (Kinase Inhibition) Mod2->Effect2 Effect5 Modulated Selectivity Improved PK Properties Mod5->Effect5 Effect3 Altered H-Bonding Prodrug Potential Mod3->Effect3

Caption: Key SAR points for the thiophene scaffold.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization A Scaffold Selection (Methyl 2-bromo-5-methyl- thiophene-3-carboxylate) B SAR-guided Derivative Synthesis A->B C Kinase Inhibition Assays B->C D Antiproliferative Assays (e.g., MTT) C->D E Analysis of Potency (IC50) and Selectivity D->E F Iterative Design and Synthesis E->F F->B Feedback Loop

Caption: A typical workflow for thiophene-based drug discovery.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and anticancer agents. The strategic modification of its three key positions, guided by the structure-activity relationships elucidated from analogous thiophene derivatives, can lead to the discovery of potent and selective drug candidates. The experimental protocols provided herein offer a robust framework for evaluating the biological activity of these newly synthesized compounds, thereby accelerating the drug discovery process. As research in this area continues, the versatile thiophene scaffold is poised to yield the next generation of targeted therapies.

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-bromo-5-methylthiophene-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Thiophene derivatives, in particular, are privileged scaffolds in a multitude of bioactive molecules and functional materials. Consequently, the unambiguous identification of regioisomers is not merely an academic exercise but a critical step in ensuring the desired efficacy, safety, and performance of the final product. This guide provides a comprehensive spectroscopic comparison of "Methyl 2-bromo-5-methylthiophene-3-carboxylate" and its key isomers, offering researchers a practical framework for their differentiation using routine analytical techniques.

The isomers under consideration represent a common challenge in synthetic chemistry, where reactions can often yield a mixture of products with identical molecular formulas but different arrangements of substituents on the thiophene ring. The subtle yet significant electronic and steric differences between these isomers manifest in unique spectroscopic signatures. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by predicted data based on established spectroscopic principles and data from related compounds.

The Isomers in Focus

For the purpose of this guide, we will compare the target molecule, This compound (Isomer 1) , with three of its structural isomers. These have been selected to illustrate the impact of substituent position on the spectroscopic output.

G cluster_1 Isomer 1: this compound cluster_2 Isomer 2: Methyl 5-bromo-2-methylthiophene-3-carboxylate cluster_3 Isomer 3: Methyl 2-bromo-4-methylthiophene-3-carboxylate cluster_4 Isomer 4: Methyl 4-bromo-5-methylthiophene-2-carboxylate Isomer1 Isomer2 Isomer3 Isomer4

Figure 1. Molecular structures of the thiophene isomers under comparison.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of the single proton on the thiophene ring is highly sensitive to the electronic effects of the adjacent substituents. The electron-donating methyl group (-CH₃) tends to shield nearby protons, shifting their signals upfield (to lower ppm values), while the electron-withdrawing bromine atom (-Br) and methyl carboxylate group (-COOCH₃) deshield them, causing a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerThiophene-H-CH₃-OCH₃Predicted Multiplicity
1: 2-bromo-5-methyl-3-carboxylate~7.2-7.4~2.5~3.8s
2: 5-bromo-2-methyl-3-carboxylate~7.0-7.2~2.6~3.8s
3: 2-bromo-4-methyl-3-carboxylate~7.3-7.5~2.2~3.8s
4: 4-bromo-5-methyl-2-carboxylate~7.6-7.8~2.4~3.9s

Expertise in Interpretation:

  • Isomer 1 vs. 2: The key differentiator is the position of the lone thiophene proton relative to the bromine and methyl groups. In Isomer 1, the proton is at the 4-position, flanked by the ester and the methyl group. In Isomer 2, the proton is also at the 4-position but is now flanked by the ester and the methyl group, with the bromine at the 5-position. The stronger deshielding effect of the bromine in the neighboring position in Isomer 1 would likely result in a slightly more downfield shift for its thiophene proton compared to Isomer 2.

  • Isomer 3: The proton at the 5-position is adjacent to the sulfur and the methyl group at the 4-position. This proton is expected to be the most upfield of the four isomers due to the shielding effect of the methyl group and the absence of a neighboring deshielding bromine.

  • Isomer 4: The proton at the 3-position is deshielded by the adjacent ester group at the 2-position and the bromine at the 4-position, leading to the most downfield chemical shift among the isomers.

The chemical shifts of the methyl and methoxy protons will also show subtle variations, but the most dramatic and diagnostic differences are observed for the aromatic protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the isomers. The chemical shifts of the thiophene ring carbons are influenced by the attached substituents in an additive manner.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerC2C3C4C5-CH₃-OCH₃C=O
1 ~115-120~130-135~135-140~140-145~15~52~162
2 ~135-140~130-135~130-135~110-115~16~52~163
3 ~115-120~130-135~138-143~125-130~14~52~162
4 ~130-135~130-135~112-117~145-150~17~52~161

Causality Behind the Shifts:

  • Carbons Bearing Bromine: The carbon directly attached to the bromine atom (C-Br) will be significantly shifted upfield compared to an unsubstituted carbon, typically appearing in the 110-120 ppm range. This is a key diagnostic feature.

  • Carbons Bearing Methyl Groups: The carbon attached to the methyl group will be shifted downfield.

  • Carbonyl Carbon: The ester carbonyl carbon will consistently appear in the 160-165 ppm region, with minor variations depending on the electronic environment.

  • Quaternary Carbons: The number and chemical shifts of the quaternary carbons (carbons with no attached protons) are powerful diagnostic tools. For example, Isomer 1 will have four quaternary carbons in the aromatic region, while Isomer 4 will have three.

By carefully analyzing the number of signals and their chemical shifts in both the proton-coupled and decoupled ¹³C NMR spectra, a definitive assignment of the isomeric structure can be made.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While IR spectroscopy is less powerful for distinguishing regioisomers compared to NMR, it provides a quick and valuable confirmation of the presence of key functional groups. The most informative region in the IR spectrum for these compounds is the carbonyl (C=O) stretching frequency of the ester group.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerC=O StretchC-O StretchC-H (Aromatic)C-Br Stretch
1 ~1720-1730~1250-1300~3100~600-700
2 ~1720-1730~1250-1300~3100~600-700
3 ~1720-1730~1250-1300~3100~600-700
4 ~1715-1725~1250-1300~3100~600-700

Interpreting the Vibrations:

  • Carbonyl Stretch: The position of the C=O stretching vibration is subtly influenced by the electronic environment. In general, electron-withdrawing groups attached to the thiophene ring can slightly increase the C=O frequency. However, the differences between these isomers are expected to be minimal and may not be sufficient for unambiguous identification on their own. Isomer 4, with the ester group at the 2-position, might show a slightly lower C=O frequency due to enhanced resonance with the thiophene ring.[1][2]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of C-C and C-S stretching and bending vibrations. While difficult to assign individual peaks, the overall pattern in this "fingerprint region" will be unique for each isomer and can be used for identification by comparison with a known standard.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For these isomers, the molecular formula is C₇H₇BrO₂S, with a monoisotopic mass of approximately 233.9 g/mol .

Key Features to Expect:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive indicator of a monobrominated compound.[3]

  • Major Fragmentation Pathways:

    • Loss of OCH₃: A significant fragment will likely correspond to the loss of the methoxy radical (•OCH₃) from the ester, resulting in a peak at [M-31]⁺.

    • Loss of COOCH₃: Cleavage of the entire methyl carboxylate group will lead to a fragment at [M-59]⁺.

    • Loss of Br: Loss of the bromine radical will produce a peak at [M-79/81]⁺.

    • Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although these pathways are more complex.

G M [C₇H₇BrO₂S]⁺˙ m/z = 234/236 M_minus_OCH3 [M - OCH₃]⁺ m/z = 203/205 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 175/177 M->M_minus_COOCH3 - •COOCH₃ M_minus_Br [M - Br]⁺ m/z = 155 M->M_minus_Br - •Br

Figure 2. Predicted major fragmentation pathways for the isomers.

While the primary fragmentation patterns will be similar for all isomers, the relative intensities of the fragment ions may differ, providing clues to the substitution pattern. For instance, the stability of the resulting cation after fragmentation can be influenced by the position of the electron-donating methyl group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_NMR NMR Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Spectrometer Setup (Lock, Tune, Shim) A->B C ¹H NMR Acquisition (16-32 scans, 1-2s delay) B->C D ¹³C NMR Acquisition (≥1024 scans, 2-5s delay) B->D E Data Processing (FT, Phasing, Referencing) C->E D->E F Spectral Analysis E->F

Figure 3. Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]

  • Spectrometer Preparation: Insert the sample into the spectrometer. Lock the field frequency on the deuterium signal of the solvent. Tune and shim the probe to achieve optimal resolution and lineshape.[5]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of 12-15 ppm, 16 to 32 scans, and a relaxation delay of 1-2 seconds are typically sufficient.[5]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for good signal-to-noise, especially for quaternary carbons.[5]

  • Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and reference the chemical shift scale to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is recommended. Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2]

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.[6]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for these compounds.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The mass range should be set to cover the expected molecular weight (e.g., m/z 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by isolating the molecular ion and inducing fragmentation.

Conclusion

The unambiguous differentiation of "this compound" isomers is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, ¹H and ¹³C NMR spectroscopy, when used in conjunction, offer the most definitive evidence for structural assignment. The distinct chemical shifts and coupling patterns arising from the unique electronic environments in each isomer serve as reliable fingerprints. IR spectroscopy provides a rapid confirmation of functional groups, and high-resolution mass spectrometry confirms the elemental composition and offers complementary structural information through fragmentation analysis. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently navigate the complexities of isomeric differentiation in their pursuit of novel chemical entities.

References

"Methyl 2-bromo-5-methylthiophene-3-carboxylate" performance in different cross-coupling reactions (e.g., Stille, Heck)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, thiophene derivatives are indispensable building blocks, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their utility is largely dictated by the efficiency and selectivity with which they can be functionalized. This guide offers an in-depth comparison of the performance of a key substituted thiophene, Methyl 2-bromo-5-methylthiophene-3-carboxylate , in two of the most powerful palladium-catalyzed cross-coupling reactions: the Stille and Heck couplings.

While direct, side-by-side comparative studies on this specific substrate are not extensively documented in peer-reviewed literature, this guide synthesizes data from closely related thiophene systems to provide a robust framework for understanding its reactivity. We will delve into the mechanistic nuances, explore the influence of substituents, and provide representative experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Substrate: this compound

The reactivity of our target molecule is governed by the interplay of its constituent parts: the thiophene ring, the bromine atom at the 2-position, the methyl group at the 5-position, and the methyl carboxylate group at the 3-position.

  • The Thiophene Core : An electron-rich aromatic heterocycle, the thiophene ring's sulfur atom can influence the palladium catalyst's activity.

  • The 2-Bromo Substituent : The C-Br bond at the 2-position is the reactive site for oxidative addition of the palladium(0) catalyst, the crucial first step in both Stille and Heck catalytic cycles. Generally, the reactivity of halothiophenes in such reactions follows the trend I > Br > Cl, making the bromo-derivative a versatile and moderately reactive substrate.[1]

  • The 5-Methyl Group : This electron-donating group can subtly influence the electronic properties of the thiophene ring, potentially impacting the rate of oxidative addition.

  • The 3-Methyl Carboxylate Group : As an electron-withdrawing group, the ester functionality can modulate the electron density of the thiophene ring. Its position at C3 may also exert steric effects and potentially act as a directing group in certain reactions.

Performance in Stille Cross-Coupling Reactions

The Stille reaction, which forges a new carbon-carbon bond between an organostannane and an organic halide, is renowned for its tolerance of a wide array of functional groups and relatively mild reaction conditions.[2]

Mechanistic Considerations

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is typically the rate-determining step.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Br Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) (R = Thiophene derivative) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'-Sn(Bu)3 R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) - (Bu)3Sn-Br Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Coupled Product\n(R-R') Coupled Product (R-R') Reductive\nElimination->Coupled Product\n(R-R')

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Expected Performance and Comparison with Alternatives

Based on studies of related bromothiophenes, this compound is expected to be a competent substrate in Stille couplings. The presence of the electron-donating methyl group and the electron-withdrawing carboxylate group may have opposing electronic effects, but generally, good to excellent yields can be anticipated with appropriate catalyst and ligand selection.

Table 1: Predicted Performance and Comparison in Stille Coupling

SubstrateExpected ReactivityKey Considerations
This compound Moderate to High Good functional group tolerance. Optimization of ligands and temperature may be necessary.
2-BromothiopheneHighA standard, highly reactive substrate.
Methyl 2-chlorothiophene-3-carboxylateLowRequires more forcing conditions and specialized catalyst systems due to the stronger C-Cl bond.
Methyl 2-iodothiophene-3-carboxylateVery HighMore reactive than the bromo-analog, allowing for milder reaction conditions, but may be less stable and more expensive.
Representative Experimental Protocol (Adapted from similar systems)

The following protocol is a general guideline and should be optimized for the specific organostannane coupling partner.

  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), the organostannane reagent (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Additives : Add anhydrous, degassed solvent (e.g., toluene or DMF). In some cases, a co-catalyst like CuI (10 mol%) can accelerate the reaction.

  • Reaction Execution : Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to 80-110 °C.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with an aqueous solution of KF to remove tin byproducts. The organic layer is then dried and concentrated.

  • Purification : Purify the crude product by column chromatography on silica gel.

Performance in Heck Cross-Coupling Reactions

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[3] It is a cornerstone of C-C bond formation, particularly for the synthesis of styrenyl and acrylate derivatives.

Mechanistic Considerations

The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. Following oxidative addition, the alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond. The final product is liberated through β-hydride elimination, and the active Pd(0) catalyst is regenerated by a base.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Br Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) (R = Thiophene derivative) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-Br(L2)->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion β-Hydride\nElimination β-Hydride Elimination Migratory\nInsertion->β-Hydride\nElimination Coupled Product Coupled Product β-Hydride\nElimination->Coupled Product Base Base β-Hydride\nElimination->Base H-Pd(II)-Br(L2) Base->Pd(0)L2 Catalyst Regeneration - H-Base+-Br

References

Benchmarking "Methyl 2-bromo-5-methylthiophene-3-carboxylate" against commercially available thiophene intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus stands as a privileged scaffold. Its unique electronic properties and versatile reactivity have cemented its role as a cornerstone in the synthesis of a myriad of bioactive molecules and functional materials.[1] For researchers, scientists, and drug development professionals, the selection of the appropriate thiophene intermediate is a critical decision that can significantly impact the efficiency, scalability, and cost-effectiveness of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 2-bromo-5-methylthiophene-3-carboxylate against other commercially available thiophene intermediates, offering experimental insights and data-driven recommendations to inform your synthetic strategy.

The Thiophene Core: A Universe of Synthetic Possibilities

Thiophene and its derivatives are integral components of numerous FDA-approved drugs, underscoring their importance in pharmaceutical research.[1] Their ability to act as bioisosteres for phenyl rings, coupled with their susceptibility to a wide range of chemical transformations, makes them attractive building blocks. The most common and powerful of these transformations are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, which allow for the facile construction of complex molecular architectures.[2][3]

The reactivity of a given thiophene intermediate in these reactions is profoundly influenced by the nature and position of its substituents. Halogenated thiophenes, in particular, are workhorse intermediates, with the position of the halogen atom dictating the ease of C-C and C-N bond formation.

Reactivity Benchmarking: "this compound" in Focus

"this compound" (CAS 32245-67-5) is a trifunctionalized thiophene offering multiple points for synthetic elaboration. The bromine atom at the 2-position, the methyl group at the 5-position, and the methyl carboxylate at the 3-position each play a role in its reactivity and utility.

The Critical Role of Bromine Position: A Comparative Overview

A fundamental principle in thiophene chemistry is the enhanced reactivity of the 2-position compared to the 3-position in palladium-catalyzed cross-coupling reactions. This is primarily due to the more electron-deficient nature of the C2 carbon, which facilitates the initial oxidative addition of the palladium(0) catalyst, the rate-determining step in many of these transformations.[2]

Table 1: Comparative Reactivity of Bromothiophene Isomers in Cross-Coupling Reactions

Feature2-Bromothiophenes3-BromothiophenesRationale
Suzuki-Miyaura Coupling Generally higher reactivity, faster reaction times, and often higher yields under standard conditions.[2]Can be less reactive, sometimes requiring more specialized ligands or harsher conditions to achieve comparable yields.[2]The C2-Br bond is more polarized and accessible for oxidative addition.
Buchwald-Hartwig Amination Typically more facile coupling with a broader range of amines.Can be more challenging, particularly with less nucleophilic amines, and may necessitate more advanced catalyst systems.[4]Similar to Suzuki coupling, the oxidative addition step is generally more favorable at the 2-position.
Stille Coupling Favorable reactivity with a variety of organostannanes.Generally requires optimized conditions to achieve high yields.The electronic properties of the C2 position facilitate transmetalation.

This inherent reactivity difference is a key consideration when selecting a thiophene intermediate. For syntheses where the primary transformation is a cross-coupling at the bromine-bearing carbon, "this compound" offers a distinct advantage over its 3-bromo counterparts.

Experimental Showcase: Suzuki-Miyaura Coupling

To provide a practical context for the superior reactivity of 2-bromothiophenes, a representative experimental protocol for a Suzuki-Miyaura coupling is detailed below. This protocol is based on established methodologies for similar substrates and serves as a robust starting point for laboratory implementation.[5][6]

General Protocol for Suzuki-Miyaura Coupling of "this compound"

dot

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for Methyl 2-bromo-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist, offering a deep, procedurally-grounded framework for handling Methyl 2-bromo-5-methylthiophene-3-carboxylate. Our approach is built on the pillars of risk assessment, procedural control, and verifiable safety protocols, ensuring that your team can work with confidence and precision.

Hazard Assessment: A Proactive Stance on Safety

Direct, comprehensive toxicological data for this compound is not extensively published. In such cases, a cornerstone of laboratory safety is to extrapolate a robust hazard profile from structurally analogous compounds. This proactive approach ensures we operate with a necessary margin of safety.

Analysis of close chemical relatives, particularly other brominated thiophene esters, reveals a consistent pattern of hazards. For instance, the non-methylated analog, Methyl 2-bromothiophene-3-carboxylate, is classified with several key hazard statements[1]. Similarly, related brominated thiophenes are identified as harmful and irritants[2][3]. Based on this data, we must assume this compound presents a comparable risk profile.

Anticipated Hazard GHS Hazard Code Rationale for Precaution
Harmful if SwallowedH302Assumed based on acute oral toxicity of structural analogs[1][3].
Causes Skin IrritationH315Brominated aromatic compounds frequently cause skin irritation[1][3].
Causes Serious Eye IrritationH319Direct contact with esters and halogenated organics can cause significant eye damage[1][3].
May Cause Respiratory IrritationH335Inhalation of dust or aerosols can irritate the respiratory tract[1].

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with more effective, preceding layers of protection.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective (Last Line of Defense) Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) FumeHood Chemical Fume Hood Substitution->FumeHood SOP Standard Operating Procedures (SOPs) FumeHood->SOP Training Training PPE Personal Protective Equipment (PPE) Training->PPE

Figure 1: Hierarchy of controls for managing chemical exposure.

The most critical engineering control for this compound is a certified chemical fume hood . All operations that may generate aerosols, dust, or vapors—including weighing, transferring, and reaction setup—must be performed within a fume hood to minimize inhalation risk[4].

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Chemical Safety Goggles: At a minimum, ANSI Z87.1-compliant (or equivalent) chemical safety goggles are required at all times.[5] These protect against splashes and stray particles.

  • Face Shield: When handling larger quantities (>50 g) or during procedures with a heightened risk of splashing (e.g., rapid additions, quenching), a full-face shield must be worn over safety goggles. This provides a secondary layer of protection for the entire face.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is recommended. It must be fully buttoned to cover all personal clothing on the torso and arms.

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[4]

    • Minimum Thickness: A thickness of at least 0.11 mm is advised.

    • Prolonged Contact: For extended work, such as during purification or spill cleanup, heavier-duty gloves or a double-gloving technique should be employed. Always check the manufacturer's chemical resistance guide for breakthrough times.[6]

    • Integrity Check: Before every use, visually inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected.

  • Full Coverage: Long pants and closed-toe, closed-heel shoes are required to protect against spills.[6]

Respiratory Protection

As stipulated by the hierarchy of controls, a fume hood is the primary method of respiratory protection. A respirator is generally not required if all work is conducted within a properly functioning fume hood. However, in the event of an emergency, such as a large spill outside of containment, or if engineering controls are inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5] Use of a respirator requires prior medical evaluation and fit-testing.[6]

Operational Plan: A Step-by-Step Safety Workflow

This workflow integrates PPE requirements into the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Figure 2: Procedural workflow with integrated PPE checkpoints.

1. Receiving and Storage:

  • PPE: Wear safety goggles and nitrile gloves.

  • Procedure: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents, in a tightly sealed container.[2][5][7]

2. Weighing and Transfer:

  • PPE: Wear safety goggles, a lab coat, and nitrile gloves.

  • Procedure: Conduct all weighing and transfers inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles. Use spark-proof tools if the material is handled near flammable solvents.[7]

3. Reaction Setup and Execution:

  • PPE: Wear safety goggles (or face shield over goggles), a lab coat, and nitrile gloves.

  • Procedure: Assemble your reaction apparatus within the fume hood. When adding the reagent to the reaction vessel, do so slowly and carefully to avoid splashing. Ensure the setup is secure.

4. Work-up and Purification:

  • PPE: Wear safety goggles (or face shield over goggles), a lab coat, and nitrile gloves.

  • Procedure: Liquid-liquid extractions, filtrations, and chromatography should all be performed in the fume hood. Be mindful of pressure buildup in separatory funnels.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal is a frequent source of laboratory incidents and environmental contamination. A strict, clear disposal plan is non-negotiable.

Decontamination:

  • All glassware that has come into contact with the compound must be decontaminated before washing.

  • Rinse glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) and collect the rinsate as hazardous waste.

  • Do not rinse glassware that contains residual bromine with acetone, as a reaction can occur.[8]

Waste Segregation and Disposal:

  • Primary Mandate: As a brominated organic compound, all waste containing this compound must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[9][10]

  • This includes:

    • Reaction residues.

    • Solvent from extractions and chromatography.

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips).

  • Container Management: Keep waste containers closed when not in use. Do not fill containers beyond 90% capacity to prevent spills during transport.[10] Ensure containers are properly labeled with their contents.

By integrating this expert-driven safety protocol into your daily operations, you build a self-validating system of safety that protects your most valuable assets: your researchers and your scientific mission.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Methyl 2-bromo-5-methylthiophene-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.